6-Methoxy-2-piperazin-1-yl-quinoline
Description
Properties
Molecular Formula |
C14H17N3O |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
6-methoxy-2-piperazin-1-ylquinoline |
InChI |
InChI=1S/C14H17N3O/c1-18-12-3-4-13-11(10-12)2-5-14(16-13)17-8-6-15-7-9-17/h2-5,10,15H,6-9H2,1H3 |
InChI Key |
CAQRXQFEWPUTBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)N3CCNCC3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Properties of 6-Methoxy-2-piperazin-1-yl-quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analytical characterization of 6-Methoxy-2-piperazin-1-yl-quinoline. This compound, belonging to the quinoline and piperazine heterocyclic classes, is a subject of interest in medicinal chemistry due to the established biological activities of its constituent moieties. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, offering insights into the molecule's fundamental characteristics and methodologies for its synthesis and analysis.
Introduction: The Quinoline-Piperazine Scaffold
The quinoline ring system is a prominent heterocyclic scaffold found in a wide array of natural products and synthetic compounds with diverse pharmacological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] Similarly, the piperazine moiety is a common functional group in many approved drugs, valued for its ability to improve pharmacokinetic properties and engage in crucial interactions with biological targets. The conjugation of these two pharmacophores in 6-Methoxy-2-piperazin-1-yl-quinoline creates a molecule with significant potential for biological activity, making it a person of interest in medicinal chemistry research.[3][4] This guide will delve into the specific molecular attributes of this compound.
Molecular Structure and Properties
The structural and physicochemical properties of 6-Methoxy-2-piperazin-1-yl-quinoline are fundamental to its behavior in chemical and biological systems.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | 6-methoxy-2-(piperazin-1-yl)quinoline | [5] |
| CAS Number | 24672-23-9 | [5] |
| Molecular Formula | C₁₄H₁₇N₃O | [5] |
| Canonical SMILES | COC1=CC2=C(C=C1)N=C(C=C2)N3CCNCC3 | Inferred |
| Molecular Weight | 243.31 g/mol | [5] |
Structural Elucidation
The molecular structure of 6-Methoxy-2-piperazin-1-yl-quinoline consists of a quinoline ring substituted with a methoxy group at the 6-position and a piperazine ring at the 2-position.
Diagram: Molecular Structure of 6-Methoxy-2-piperazin-1-yl-quinoline
Caption: 2D representation of 6-Methoxy-2-piperazin-1-yl-quinoline.
The planarity of the quinoline ring system influences the overall molecular conformation, while the piperazine ring typically adopts a chair conformation to minimize steric strain. The methoxy group at the 6-position can influence the electronic properties of the quinoline ring through resonance and inductive effects.
Synthesis and Purification
Rationale for the Synthetic Approach
The proposed synthesis begins with the construction of the quinoline core via a Conrad-Limpach or related reaction, followed by functionalization to introduce the piperazine moiety. This approach allows for the controlled and sequential installation of the desired substituents. A key step involves the conversion of a hydroxyl or chloro group at the 2-position of the quinoline to facilitate nucleophilic substitution by piperazine.
Diagram: Synthetic Pathway Overview
Caption: Proposed synthetic route for 6-Methoxy-2-piperazin-1-yl-quinoline.
Detailed Experimental Protocol
Step 1: Synthesis of 6-Methoxy-4-hydroxy-2-methylquinoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine p-anisidine and ethyl acetoacetate.
-
Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Reaction Conditions: Heat the mixture in a high-boiling point solvent like toluene or Dowtherm A under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture and isolate the intermediate, an anilinocrotonate. This intermediate is then cyclized by heating in a high-temperature medium like polyphosphoric acid (PPA). The resulting solid, 6-methoxy-4-hydroxy-2-methylquinoline, is isolated by filtration, washed, and dried.
Step 2: Chlorination of the Quinoline Core
-
Reaction Setup: Suspend the 6-methoxy-4-hydroxy-2-methylquinoline in a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Reaction Conditions: Heat the mixture under reflux. The hydroxyl group at the 4-position and potentially the methyl group at the 2-position will be converted to chloro groups.
-
Work-up and Isolation: Carefully quench the reaction mixture with ice water and neutralize with a base. The resulting precipitate, the chlorinated quinoline derivative, is filtered, washed, and dried.
Step 3: Nucleophilic Substitution with N-Boc-piperazine
-
Reaction Setup: Dissolve the chlorinated quinoline derivative in a suitable polar aprotic solvent like dimethylformamide (DMF).
-
Reaction Conditions: Add N-Boc-piperazine and a base such as potassium carbonate (K₂CO₃). Heat the mixture to facilitate the nucleophilic aromatic substitution of the chloro group at the 2-position by the secondary amine of the Boc-protected piperazine.
-
Work-up and Isolation: After the reaction is complete, as monitored by TLC, perform an aqueous work-up and extract the product with an organic solvent. The crude product is then purified by column chromatography.
Step 4: Deprotection to Yield the Final Product
-
Reaction Setup: Dissolve the Boc-protected intermediate in a suitable solvent like dichloromethane (DCM).
-
Reaction Conditions: Add a strong acid, such as trifluoroacetic acid (TFA), to cleave the Boc protecting group.
-
Work-up and Isolation: Remove the solvent and excess acid under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography to yield the final product, 6-Methoxy-2-piperazin-1-yl-quinoline, often as a salt (e.g., TFA salt).
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 6-Methoxy-2-piperazin-1-yl-quinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline and piperazine protons. The aromatic protons on the quinoline ring will appear in the downfield region (typically 7-9 ppm). The methoxy group will present as a singlet around 3.9 ppm. The piperazine protons will show as multiplets in the aliphatic region (typically 2.5-4.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The aromatic carbons of the quinoline ring will resonate in the range of 100-160 ppm. The methoxy carbon will appear around 55 ppm, and the piperazine carbons will be observed in the 40-55 ppm range.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Electrospray Ionization (ESI-MS): In the positive ion mode, the expected protonated molecule [M+H]⁺ would have an m/z of 244.14.
-
Fragmentation Pattern: The fragmentation of the parent ion would likely involve cleavage of the piperazine ring and loss of neutral fragments. Common fragmentations for piperazine-containing compounds include the loss of ethyleneimine fragments. The quinoline ring itself is relatively stable, but fragmentation can occur with higher collision energies.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an additive like formic acid or TFA) is typically used. The purity is determined by the peak area percentage.
Potential Applications in Drug Development
The 6-Methoxy-2-piperazin-1-yl-quinoline scaffold holds promise for various therapeutic applications, primarily due to the known biological activities of its constituent parts.
-
Anticancer Activity: Many quinoline and piperazine derivatives have demonstrated potent anticancer properties. They can act through various mechanisms, including the inhibition of kinases, topoisomerases, and cell signaling pathways involved in cancer progression.
-
Antibacterial and Antimalarial Activity: The quinoline core is famous for its role in antimalarial drugs like chloroquine and quinine. The introduction of a piperazine moiety can modulate the compound's activity against bacterial and parasitic pathogens.[3]
-
Central Nervous System (CNS) Activity: Piperazine derivatives are known to interact with various CNS receptors, suggesting that 6-Methoxy-2-piperazin-1-yl-quinoline could be explored for its potential in treating neurological disorders.
Conclusion
This technical guide has provided a detailed examination of the molecular structure, synthesis, and analytical characterization of 6-Methoxy-2-piperazin-1-yl-quinoline. The information presented herein serves as a valuable resource for researchers and scientists in the field of drug discovery and development. The versatile nature of the quinoline-piperazine scaffold suggests that this compound and its derivatives warrant further investigation for their potential therapeutic applications.
References
- Bhat, Z. S., et al. (2017). Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial and antituberculosis properties. MedChemComm, 8(11), 2133-2141.
- Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. Journal of Molecular Structure, 1245, 131065.
- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 445-451.
-
Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. CORE. Available at: [Link]
-
6-Methoxy-N-(2-(4-(2-((6-methoxy-8-quinolinyl)amino)ethyl)-1-piperazinyl)ethyl)-8-quinolinamine. PubChem. Available at: [Link]
- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2022.
-
6-Methoxy Quinoline containing Photoreactive Peptides: Synthesis and Potential Application in Medicinal Diagnostic. INCEMC. Available at: [Link]
- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 49(4), 213-215.
- 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline. Molbank, 2022(3), M1400.
- Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Chemical and Pharmaceutical Research, 8(4), 849-856.
-
Ion fragmentation of small molecules in mass spectrometry. UAB. Available at: [Link]
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.
- Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354.
- Method for synthetizing 6-methoxyquinoline. Google Patents.
Sources
- 1. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. rsc.org [rsc.org]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Page loading... [guidechem.com]
Technical Monograph: 6-Methoxy-2-piperazin-1-yl-quinoline Derivatives
Advanced Ligand Design for Serotonergic Modulation
Executive Summary
This technical guide provides a comprehensive analysis of 6-Methoxy-2-piperazin-1-yl-quinoline (6-MeO-Quipazine) and its structural derivatives. As a member of the arylpiperazine class, this scaffold represents a critical junction in medicinal chemistry, bridging the gap between non-selective serotonin agonists and highly selective serotonin transporter (SERT) inhibitors. This document details the synthetic pathways, structure-activity relationships (SAR), and pharmacological protocols necessary for the development and evaluation of these compounds.
Chemical Identity & Structural Basis
The core structure, 2-(1-piperazinyl)quinoline (Quipazine), is a privileged scaffold in neuropharmacology. The introduction of a methoxy group at the 6-position creates a distinct electronic and steric profile that alters receptor subtype selectivity compared to the parent compound or its nitro-substituted analogues.
| Property | Specification |
| IUPAC Name | 6-methoxy-2-(piperazin-1-yl)quinoline |
| Common Name | 6-Methoxyquipazine |
| Molecular Formula | |
| Molecular Weight | 243.30 g/mol |
| Core Scaffold | Quinoline |
| Key Pharmacophore | N-arylpiperazine (Serotonin mimetic) |
1.1 Structural Significance
The piperazine ring acts as a bioisostere for the ethylamine side chain of serotonin (5-HT), allowing the basic nitrogen to interact with the conserved aspartate residue in 5-HT receptors (D3.32). The quinoline ring provides a rigid hydrophobic platform that mimics the indole nucleus of serotonin but with extended
Pharmacology & Mechanism of Action
6-Methoxy-2-piperazin-1-yl-quinoline functions as a dual-acting serotonergic modulator . Its activity profile is distinct from the 6-nitro derivative (a potent SERT inhibitor) and the unsubstituted parent (a non-selective 5-HT agonist).
-
Primary Mechanism: Agonism at 5-HT
receptor subtypes (5-HT , 5-HT ). -
Secondary Mechanism: Inhibition of the Serotonin Transporter (SERT).
-
Causality of Action: The 6-methoxy group functions as an electron-donating group (EDG). Unlike the electron-withdrawing nitro group in 6-nitroquipazine—which dramatically increases SERT affinity (
nM) by enhancing - interactions in the S1 pocket—the methoxy group modulates the electrostatic potential of the quinoline ring, often favoring direct receptor interaction over transporter inhibition.
2.1 Signaling Pathway Visualization
The following diagram illustrates the divergent signaling pathways activated by this scaffold.
Caption: Dual pharmacodynamic action of 6-MeO-Quipazine on SERT inhibition and Gq-coupled 5-HT2 receptor activation.
Structure-Activity Relationship (SAR)
The biological activity of 2-piperazinylquinolines is tightly controlled by the substituent at the 6-position.
| Substituent (C6) | Electronic Nature | Primary Effect | SERT Affinity ( |
| -H (Quipazine) | Neutral | Non-selective 5-HT Agonist | Moderate |
| -NO | Strong EWG | Potent SERT Inhibition | High (< 1 nM) |
| -OCH | EDG (Resonance) | Balanced Agonist/SERT activity | Moderate-High |
| -Cl / -Br | Weak EWG | Retains SERT affinity | High |
Expert Insight: The 6-position aligns with a specific hydrophobic pocket in the SERT binding site. Electron-withdrawing groups (EWG) likely enhance binding through increased dipole interactions or by reducing the electron density of the aromatic ring, facilitating
Synthetic Chemistry Protocols
The synthesis of 6-methoxy-2-piperazin-1-yl-quinoline is best achieved via Nucleophilic Aromatic Substitution (
4.1 Synthesis Workflow
-
Precursor Synthesis: Conversion of p-anisidine to 6-methoxyquinoline (Skraup synthesis) or direct chlorination of 6-methoxyquinoline-N-oxide.
-
Activation: Chlorination at the 2-position using
. -
Coupling:
with excess piperazine.
Caption: Step-wise synthesis via N-oxide activation and nucleophilic substitution.
4.2 Detailed Experimental Protocol
Step 1: Synthesis of 2-Chloro-6-methoxyquinoline
-
Reagents: 6-Methoxyquinoline-N-oxide (1.0 eq), Phosphorus oxychloride (
, 5.0 eq). -
Procedure:
-
Dissolve 6-methoxyquinoline-N-oxide in dry chloroform.
-
Add
dropwise at 0°C under atmosphere. -
Reflux for 4 hours. Monitor by TLC (EtOAc/Hexane 1:4).
-
Critical Step: Quench carefully with ice-water. Basify to pH 8 with
. Extract with DCM. -
Purify via column chromatography.
-
Self-Validation: The appearance of a chlorine isotope pattern (3:1 ratio of M:M+2) in Mass Spec confirms the intermediate.
-
Step 2: Coupling with Piperazine
-
Reagents: 2-Chloro-6-methoxyquinoline (1.0 eq), Anhydrous Piperazine (5.0 eq), Ethanol (Abs).
-
Procedure:
-
Dissolve the chloro-quinoline in absolute ethanol.
-
Add piperazine (excess is crucial to prevent bis-quinoline formation).
-
Reflux for 12–18 hours.
-
Evaporate solvent. Resuspend in water and extract with DCM.
-
Wash organic layer with brine, dry over
. -
Crystallization: Convert to hydrochloride salt using HCl/Ether for stability and solubility.
-
Biological Evaluation Protocols
To validate the activity of the synthesized derivatives, the following assays are standard.
5.1 Radioligand Binding Assay (SERT)
This assay measures the affinity (
-
Source: Rat cortical membranes or HEK293 cells expressing human SERT.
-
Radioligand:
-Paroxetine or -Citalopram. -
Protocol:
-
Incubate membranes (100
g protein) with radioligand (0.2 nM) and varying concentrations of test compound ( to M). -
Incubate for 60 min at 25°C.
-
Terminate by rapid filtration over GF/B filters pre-soaked in 0.5% PEI.
-
Measure radioactivity via liquid scintillation counting.
-
Data Analysis: Calculate
and convert to using the Cheng-Prusoff equation: .
-
5.2 Functional Assay (Ca2+ Flux)
Determines agonist activity at 5-HT
-
System: CHO cells expressing recombinant 5-HT
. -
Indicator: Fluo-4 AM (Calcium sensitive dye).
-
Readout: Fluorescence intensity (
) upon ligand addition. Agonists will induce a spike in intracellular calcium.
References
-
Lee, B. S., et al. (2002).[1] "Syntheses and binding affinities of 6-nitroquipazine analogues for serotonin transporter. Part 2: 4-substituted 6-nitroquipazines." Bioorganic & Medicinal Chemistry Letters. Link
-
Lee, B. S., et al. (2000). "Syntheses and binding affinities of 6-nitroquipazine analogues for serotonin transporter. Part 1." Bioorganic & Medicinal Chemistry Letters. Link
- Glennon, R. A., et al. (1984). "Binding of phenylpiperazines to 5-HT receptors." Journal of Medicinal Chemistry.
- Karaman, R., et al. (2016).
Sources
The 2-Piperazin-1-yl-quinoline Scaffold: A Technical Deep Dive
From Serotonergic Probes to Multi-Target Therapeutics
Executive Summary & Core Directive
This technical guide analyzes the 2-piperazin-1-yl-quinoline scaffold, a privileged structure in medicinal chemistry. Historically anchored by the discovery of Quipazine , this scaffold has evolved from a serotonergic probe to a versatile template for designing dual-action antidepressants, antipsychotics, and recent EGFR/VEGFR inhibitors in oncology.
This document is structured for drug discovery scientists . It moves beyond historical trivia to explore the causality of scaffold selection, detailed synthetic protocols, and self-validating pharmacological assays.
Historical Genesis: The Quipazine Paradigm
The story of this scaffold begins in the mid-20th century, driven by the search for non-tryptamine serotonin (5-HT) mimetics.
The Discovery of Quipazine (1960s)
In the late 1960s, researchers synthesized 2-(1-piperazinyl)quinoline (Quipazine) while exploring quinoline derivatives for central nervous system (CNS) activity. Unlike the indole-based structure of serotonin or LSD, Quipazine possessed a rigid quinoline core coupled with a basic piperazine ring.
-
The Breakthrough: It was found to be a potent 5-HT receptor agonist , specifically activating 5-HT2A and 5-HT3 receptors.[1]
-
Significance: This proved that the indole nucleus was not strictly required for serotonergic activity, opening a new chemical space for 5-HT modulators. Quipazine became the standard "non-indole" tool compound for studying serotonin receptors.
Structural Evolution
The scaffold's utility lies in its bifunctional nature :
-
Quinoline Ring: Provides lipophilicity and
- stacking interactions within the receptor binding pocket (mimicking the indole of 5-HT). -
Piperazine Moiety: The distal nitrogen (N4) acts as a proton acceptor/donor, mimicking the ethylamine side chain of serotonin, essential for ionic bonding with the conserved Aspartate residue in GPCRs.
Pharmacological Mechanics & Signaling
Understanding the why behind the activity is crucial for rational drug design.
Mechanism of Action: 5-HT2A Activation
Quipazine and its derivatives primarily target the 5-HT2A receptor , a G-protein coupled receptor (GPCR). Upon binding, the scaffold stabilizes the active conformation of the receptor, triggering the Gq/11 signaling cascade.
Key Pathway Dynamics:
-
Ligand Binding: The protonated piperazine nitrogen forms a salt bridge with Asp155 (3.32) in the receptor.
-
G-Protein Coupling: Recruitment of G
q. -
Effector Activation: Phospholipase C (PLC) hydrolysis of PIP2.
-
Second Messengers: Release of IP3 (calcium mobilization) and DAG (PKC activation).
Visualization: 5-HT2A Signaling Cascade
The following diagram illustrates the downstream effects of 2-piperazinyl-quinoline binding.
Caption: Signal transduction pathway activated by Quipazine-like scaffolds at the 5-HT2A receptor.
Synthetic Architectures
For the bench scientist, the synthesis of this scaffold must be robust and scalable. We present two primary methodologies: the Classical SNAr (Nucleophilic Aromatic Substitution) and the Modern Buchwald-Hartwig Coupling.
Method A: Classical SNAr (The "Green" Route)
This method relies on the reactivity of 2-chloroquinoline. The electron-deficient nature of the pyridine ring in quinoline facilitates nucleophilic attack at the 2-position.
Protocol:
-
Reagents: 2-Chloroquinoline (1.0 eq), Piperazine (anhydrous, 3.0–5.0 eq).
-
Solvent: Isopropanol or neat (solvent-free).
-
Conditions: Reflux (80–100°C) for 4–12 hours.
-
Work-up:
-
Cool reaction mixture.
-
Precipitate with water or extract with dichloromethane (DCM).
-
Wash with brine to remove excess piperazine.
-
Purification: Recrystallization from Ethanol/Hexane or column chromatography (DCM:MeOH 9:1).
-
Why this works: The excess piperazine acts as both the nucleophile and the base to scavenge the HCl generated.
Method B: Buchwald-Hartwig Amination (For Sterically Hindered Derivatives)
When the quinoline ring possesses electron-donating groups (deactivating SNAr) or the amine is hindered, Pd-catalyzed coupling is required.
Protocol:
-
Catalyst: Pd2(dba)3 (1-2 mol%) or Pd(OAc)2.
-
Ligand: BINAP or Xantphos (2-4 mol%).
-
Base: NaOtBu or Cs2CO3 (1.5 eq).
-
Solvent: Toluene or 1,4-Dioxane (anhydrous).
-
Conditions: 100°C under Argon/Nitrogen for 12–24h.
Visualization: Synthetic Pathways
Caption: Dual synthetic strategies for accessing the 2-piperazinyl-quinoline core.
Structure-Activity Relationship (SAR) Matrix
The following table summarizes how structural modifications impact biological targets.
| Structural Zone | Modification | Effect on Pharmacology |
| Quinoline Ring (Pos 6/7) | Electron-withdrawing (e.g., -NO2, -Cl) | Increases 5-HT2A affinity; 6-nitroquipazine is a potent uptake inhibitor. |
| Quinoline Ring (Pos 4) | Substitution (e.g., -CH3) | Often reduces serotonergic affinity; shifts selectivity toward antimalarial activity (chloroquine-like). |
| Linker (C2-N1) | Methylation of N1 | Abolishes activity (Steric clash). |
| Piperazine (N4) | Free NH | Non-selective 5-HT agonist.[2] |
| Piperazine (N4) | Aryl/Benzyl substitution | Increases selectivity for 5-HT2A vs 5-HT3; introduces SSRI/SNRI activity (dual action). |
| Piperazine (N4) | Long alkyl chains | Shifts activity towards antimicrobial/efflux pump inhibition. |
Modern Therapeutic Applications
While historically a CNS probe, the scaffold has found new life in oncology and infectious disease.
-
Oncology (EGFR/VEGFR Inhibitors):
-
Recent studies (2017-2024) have utilized the 2-piperazinyl-quinoline core to dock into the ATP-binding site of tyrosine kinases.
-
Mechanism: The quinoline mimics the adenine of ATP, while the piperazine tail extends into the solvent-exposed region or interacts with the ribose-binding pocket.
-
Key Reference: Derivatives showing IC50 < 2 μM against MCF-7 breast cancer lines [4].[3]
-
-
Antimicrobial & Antimalarial:
-
Distinct from the 4-aminoquinoline (Chloroquine) class, 2-piperazinyl derivatives act as efflux pump inhibitors in resistant bacterial strains.
-
References
-
Grokipedia. Quipazine: Pharmacology, Chemistry, and History.[1]Link
-
Bentham Science. Advances in Chemistry of 2-(Piperazin-1-yl) Quinoline. Mini-Reviews in Organic Chemistry. Link
-
PubChem. Quipazine (Compound Summary). National Library of Medicine. Link
-
Wiley Online Library. Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors.Link
-
ACS Publications. Psychedelic-like Properties of Quipazine and Its Structural Analogues in Mice. ACS Chemical Neuroscience. Link
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The Methoxy-Quinoline Scaffold: A Privileged Motif in Drug Discovery - A Technical Guide to Structure-Activity Relationships
Foreword: The Enduring Legacy of the Quinoline Core
The quinoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its inherent structural features allow for diverse functionalization, leading to a vast array of derivatives with a broad spectrum of pharmacological activities.[1][2] From the historical antimalarial quinine to modern targeted cancer therapies, quinoline-based compounds have consistently proven their therapeutic value.[3][4] This technical guide delves into a specific, yet profoundly significant, subset of these derivatives: the methoxy-quinolines. The introduction of the methoxy (-OCH3) group, a seemingly simple modification, imparts a nuanced and powerful influence on the physicochemical properties and biological activity of the quinoline core. Understanding the structure-activity relationships (SAR) of these ligands is paramount for researchers, scientists, and drug development professionals seeking to harness their full therapeutic potential. This guide will provide an in-depth exploration of the synthesis, biological evaluation, and SAR of methoxy-quinoline ligands across various therapeutic areas, grounded in field-proven insights and authoritative references.
The Strategic Importance of the Methoxy Group in Quinoline Scaffolds
The methoxy group, while small, is a potent modulator of a molecule's properties. Its influence stems from a combination of electronic and steric effects that can dramatically alter a ligand's interaction with its biological target.
-
Electronic Effects : The oxygen atom in the methoxy group possesses lone pairs of electrons, making it a strong electron-donating group through resonance. This increased electron density on the quinoline ring can enhance interactions with biological targets, such as through improved heme binding in antimalarial applications or by modulating the electronic environment of pharmacophoric features.[5] Conversely, the inductive effect of the oxygen atom can also play a role. The interplay of these electronic effects is highly dependent on the position of the methoxy group on the quinoline ring.
-
Lipophilicity and Bioavailability : The methoxy group increases the lipophilicity of the quinoline scaffold. This can enhance membrane permeability and improve oral bioavailability, crucial parameters in drug design. However, an excessive increase in lipophilicity can also lead to off-target effects and toxicity. Therefore, the strategic placement and number of methoxy groups are critical for optimizing the pharmacokinetic profile of a drug candidate.
-
Metabolic Stability : Methoxy groups can be sites of metabolic transformation, typically through O-demethylation by cytochrome P450 enzymes. While this can lead to the formation of active metabolites, it can also be a pathway for rapid clearance. Understanding the metabolic fate of methoxy-quinolines is essential for designing compounds with appropriate half-lives.
-
Conformational Influence : The steric bulk of the methoxy group, although modest, can influence the preferred conformation of the molecule and its side chains. This can have a profound impact on the ligand's ability to fit into the binding pocket of a target protein, thereby affecting its potency and selectivity.
Navigating the SAR of Methoxy-Quinolines: A Target-Centric Approach
The biological activity of methoxy-quinoline ligands is exquisitely sensitive to the position and number of methoxy substituents. The following sections explore the SAR of these compounds in key therapeutic areas.
Anticancer Activity: Targeting the Proliferative Machinery
Quinoline derivatives have emerged as a versatile scaffold for the development of anticancer agents, acting through diverse mechanisms such as tyrosine kinase inhibition, apoptosis induction, and cell cycle arrest.[6][7] The presence and position of methoxy groups are critical determinants of their cytotoxic potency and selectivity.
Recent studies have highlighted the potent inhibitory effects of 8-substituted quinolines, including those with methoxy groups at the C-8 position, against various cancer cell lines such as HT29 (human adenocarcinoma), HeLa (human cervical cancer), and C6 (rat glioblastoma).[8] In some series of quinoline-based anticancer agents, the presence of electron-donating substituents like methoxy groups has been shown to enhance cytotoxic activity, particularly against MCF-7 and HeLa cells.[5] For instance, a series of 2,4,8-trisubstituted quinoline derivatives were investigated as potential antitumor drugs, with the rationale that modulating the C-2 position could alter biological activity.[6]
A notable example is the compound 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC), which has demonstrated significant cytotoxic activity against colorectal cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[9] Another study on new quinoline derivatives as potential antitumor agents suggested that a large and bulky alkoxy substituent at the 7-position, which could include a methoxy-containing group, might be beneficial for antiproliferative activity.[10] Furthermore, some methoxy-based quinoline compounds have been shown to reduce breast tumor growth and angiogenesis by acting as dual inhibitors of EGFR and HER-2.[7]
The following diagram illustrates a generalized workflow for the initial screening of anticancer activity of novel methoxy-quinoline ligands.
Caption: Workflow for Anticancer Evaluation of Methoxy-Quinoline Ligands.
A summary of the anticancer activity of selected methoxy-quinoline derivatives is presented in the table below.
| Compound Class | Methoxy Position(s) | Cancer Cell Line(s) | IC50 (µM) | Mechanism of Action | Reference |
| Indolo[2,3-b]quinoline | 8-methoxy | HCT116, Caco-2 | 0.33, 0.51 | Inhibition of PI3K/AKT/mTOR pathway | [9] |
| Quinoline-Chalcone Hybrids | 3,4,5-trimethoxy (on chalcone) | Various | 1.38 - 5.21 | Not specified | [4] |
| 2-aryl-quinoline | 6-methoxy | MCF-7, H-460, SF-268 | Active | Not specified | [6] |
| Indole-based quinoline | 5-methyl, methoxy (position not specified) | HL-60, K-562, MOLT-4 | 0.09 - 0.42 | Not specified | [4] |
Antimalarial Activity: Disrupting the Parasite's Lifecycle
The quinoline core is central to many antimalarial drugs, including chloroquine and mefloquine.[11] The mechanism of action often involves the inhibition of heme detoxification in the parasite's food vacuole.[5] Methoxy-quinoline derivatives have been extensively investigated as potential antimalarial agents, with SAR studies revealing key insights.
Generally, electron-donating groups like methoxy at the para-position of an aromatic substituent on the quinoline scaffold enhance antiplasmodial activity.[5] This is likely due to improved electronic interactions with the heme target or better cellular uptake.[5] For instance, in a series of 7-chloroquinoline–chalcone hybrids, compounds with a methoxy group at the para-position exhibited higher antimalarial activity.[5] Similarly, for quinoline-imidazole hybrids, a methoxy group at the C-2 position enhanced activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum.[3]
However, the influence of the methoxy group is not always straightforward. In the case of the natural antimalarial quinine, the methoxy group at the C6' position is not essential for activity, and replacing it with a halogen can even enhance its potency.[3] This highlights the importance of considering the overall molecular context in SAR studies. The following diagram illustrates the general structure of a 4-aminoquinoline and key positions for modification.
Caption: Key SAR points on the 4-aminoquinoline scaffold.
Neuroprotective and Other CNS Activities
Methoxy-quinoline derivatives have also shown promise in the treatment of neurodegenerative diseases like Alzheimer's.[12][13] The introduction of methoxy groups at positions C-6 and C-8 has been explored for its inhibitory effects.[12] Some derivatives have demonstrated potent inhibition of acetylcholinesterase (AChE), a key enzyme in Alzheimer's pathology.[12] For example, certain 3,6,8-trimethoxyquinoline derivatives have shown good binding affinity for AChE.[12]
In the context of coumarin-quinoline hybrids, a methoxy group at position 7 of the coumarin ring led to dual inhibition of both AChE and butyrylcholinesterase (BChE).[14] However, the SAR is complex, as other electron-donating groups at the same position can lead to selective AChE inhibition.[14]
Antimicrobial and Antifungal Activities
The versatility of the methoxy-quinoline scaffold extends to antimicrobial and antifungal applications.[12] 8-Methoxyquinoline has demonstrated strong antifungal activity against Aspergillus flavus, Aspergillus niger, and Trichophyton, as well as potent antibacterial activity against Bacillus subtilis, Salmonella spp., and Salmonella typhi.[15] Interestingly, the addition of a nitro group at the 5-position to create 5-Nitro-8-Methoxyquinoline resulted in reduced activity, suggesting that the electron-donating nature of the methoxy group is beneficial in this context.[15]
Experimental Protocols for SAR Studies of Methoxy-Quinoline Ligands
To ensure the trustworthiness and reproducibility of SAR studies, robust and well-defined experimental protocols are essential. The following sections provide step-by-step methodologies for key experiments in the evaluation of methoxy-quinoline ligands.
General Synthesis of a Methoxy-Quinoline Derivative (Example: Skraup Synthesis)
The Skraup synthesis is a classic method for preparing quinolines. This example outlines the synthesis of 8-methoxyquinoline.
Principle: The Skraup synthesis involves the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid. The reaction proceeds through a series of steps including dehydration of glycerol to acrolein, Michael addition of the aniline to acrolein, cyclization, and oxidation.
Materials:
-
2-Methoxyaniline
-
Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous sulfate (optional, as a moderator)
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to a mixture of 2-methoxyaniline, glycerol, and nitrobenzene in a round-bottom flask equipped with a reflux condenser. The addition should be done slowly and with cooling.
-
Add a small amount of ferrous sulfate to moderate the reaction.
-
Heat the mixture gently at first, then more strongly to maintain a vigorous reaction. The reaction is exothermic and may require occasional cooling.
-
After the initial vigorous reaction subsides, continue heating the mixture under reflux for several hours.
-
Allow the mixture to cool to room temperature.
-
Carefully dilute the mixture with water and then neutralize the excess acid with a concentrated solution of sodium hydroxide until the solution is strongly alkaline.
-
Perform steam distillation to isolate the crude 8-methoxyquinoline.
-
Extract the distillate with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain pure 8-methoxyquinoline.
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator.
-
Prepare serial dilutions of the methoxy-quinoline compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Measure the absorbance of the wells at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimalarial Assay (SYBR Green I-based Assay)
Principle: The SYBR Green I dye intercalates with the DNA of the Plasmodium falciparum parasites. The resulting fluorescence is proportional to the amount of parasitic DNA, which is an indicator of parasite growth.
Procedure:
-
Maintain a culture of P. falciparum in human red blood cells.
-
Synchronize the parasite culture to the ring stage.
-
In a 96-well plate, add serial dilutions of the methoxy-quinoline compounds.
-
Add the synchronized parasite culture to the wells. Include a negative control (parasites without drug) and a positive control (a known antimalarial drug like chloroquine).
-
Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2, 5% O2) for 72 hours.
-
After incubation, lyse the red blood cells and parasites by adding a lysis buffer containing SYBR Green I dye.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a fluorescence plate reader.
-
Calculate the IC50 values from the dose-response curves.
Future Perspectives and Conclusion
The exploration of methoxy-quinoline ligands continues to be a fertile ground for drug discovery. The insights gained from SAR studies are invaluable for the rational design of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on several key areas:
-
Hybrid Molecules: The combination of the methoxy-quinoline scaffold with other pharmacophores to create hybrid molecules with dual or synergistic modes of action is a promising strategy to combat drug resistance.[16]
-
Target-Specific Design: A deeper understanding of the molecular targets of methoxy-quinoline derivatives will enable more precise drug design, leading to compounds with fewer off-target effects.
-
Computational Modeling: The use of in silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to play a crucial role in predicting the activity of new derivatives and guiding synthetic efforts.[17]
References
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E
- An Extensive Review on Biological Interest of Quinoline and Its Analogues
- Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates - ResearchG
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review
- Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities - ResearchG
- Comprehensive review on current developments of quinoline-based anticancer agents
- Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways | ACS Omega - ACS Public
- Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline - Taylor & Francis
- Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry
- Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry - Benchchem
- Decision Making for Promising Quinoline-Based Anticancer Agent through Combined Methodology - ResearchG
- Application of Quinoline Ring in Structural Modification of N
- A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine
- Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review
- Review on recent development of quinoline for anticancer activities
- Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - MDPI
- QSAR analysis on some 8-methoxy quinoline deriv
- Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)
- Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC
- Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents - Bentham Science Publisher
- Structure–activity relationships (SAR) of quinoline antimalarial agents.
- Structural modifications of quinoline-based antimalarial agents: Recent developments
- SAR studies of quinoline and derivatives as potential tre
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - Frontiers
- Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candid
- Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed
- Antimalarial Drugs with Quinoline Nucleus and Analogs - SciSpace
- Structure-activity relationship of anticancer drug candid
- Review Article Quinoline conjugates for enhanced antimalarial activity - e-Century Publishing Corpor
- SAR studies of quinoline and derivatives as potential tre
- Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evalu
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SAR studies of quinoline and derivatives as potential treatments for Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
- 14. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benthamscience.com [benthamscience.com]
- 17. sphinxsai.com [sphinxsai.com]
Methodological & Application
Application Note: Synthesis Protocol for 6-Methoxy-2-(piperazin-1-yl)quinoline
Executive Summary
This application note details the optimized synthesis of 6-Methoxy-2-(piperazin-1-yl)quinoline , a privileged scaffold in medicinal chemistry often associated with serotonergic (5-HT) receptor modulation. The protocol utilizes a robust Nucleophilic Aromatic Substitution (
This guide is designed for medicinal chemists and process development scientists, providing a self-validating workflow that includes precursor synthesis, coupling optimization, and critical purification logic.
Retrosynthetic Analysis & Strategy
The structural core of the target molecule suggests a disconnection at the C2–N bond. The electron-deficient nature of the quinoline ring, particularly at the 2-position, makes it highly susceptible to nucleophilic attack, rendering the 2-chloro derivative an ideal electrophile.
Strategic Disconnection[1]
-
Target: 6-Methoxy-2-(piperazin-1-yl)quinoline
-
Primary Disconnection: C2–N (Nucleophilic Aromatic Substitution)
-
Key Intermediates: 2-Chloro-6-methoxyquinoline + Piperazine
-
Precursor Origin: The 2-chloro intermediate is derived from 6-methoxyquinolin-2(1H)-one via deformylative chlorination or direct chlorination.
Figure 1: Retrosynthetic logic flow identifying the critical C2-N bond formation.
Materials and Equipment
Reagents
| Reagent | CAS No. | Purity | Role |
| 2-Chloro-6-methoxyquinoline | 1677-53-8 | >97% | Core Electrophile |
| Piperazine (Anhydrous) | 110-85-0 | >99% | Nucleophile |
| Potassium Carbonate ( | 584-08-7 | Anhydrous | Base (Proton Scavenger) |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Anhydrous | Solvent |
| Ethyl Acetate / Hexanes | - | HPLC Grade | Extraction/Purification |
| Dichloromethane (DCM) | 75-09-2 | ACS Grade | Extraction |
Equipment
-
Reaction Vessel: 100 mL Round Bottom Flask (RBF) with magnetic stir bar.
-
Temperature Control: Oil bath with digital thermocouple (
). -
Condenser: Reflux condenser with inert gas (
or Ar) balloon. -
Purification: Flash Chromatography system (Silica gel 60) or Recrystallization setup.
Experimental Protocol
Step 1: Synthesis of 2-Chloro-6-methoxyquinoline (If not purchased)
Note: If starting material is purchased, skip to Section 4.2.
Rationale: This step converts the hydroxy/oxo group of the quinolinone into a good leaving group (chloride) using Phosphoryl Chloride (
-
Setup: Charge a dry flask with 6-methoxyquinolin-2(1H)-one (1.0 equiv).
-
Reagent Addition: Add
(excess, typically 5-10 equiv) carefully. -
Reaction: Reflux at
for 2–4 hours. Monitor by TLC (disappearance of polar starting material). -
Quench (CRITICAL): Cool to RT. Pour the mixture slowly onto crushed ice/water with vigorous stirring. Neutralize with
or NaOH to pH 7–8. -
Workup: Extract with DCM (
). Dry organics over , filter, and concentrate. -
Yield: Expect 85–95% of a beige solid.
Step 2: Coupling - Nucleophilic Aromatic Substitution ( )
Expertise Insight: The use of excess piperazine (3–5 equivalents) is the critical control point in this reaction. A 1:1 ratio will inevitably lead to the formation of the symmetrical dimer N,N'-bis(6-methoxyquinolin-2-yl)piperazine, which is highly insoluble and difficult to separate.
Procedure:
-
Preparation: In a 100 mL RBF, dissolve 2-Chloro-6-methoxyquinoline (1.0 g, 5.16 mmol, 1.0 equiv) in DMF (10 mL).
-
Nucleophile Addition: Add Piperazine (2.22 g, 25.8 mmol, 5.0 equiv) and
(1.42 g, 10.3 mmol, 2.0 equiv).-
Note: While piperazine itself can act as a base, adding inorganic base ensures the piperazine remains unprotonated and nucleophilic.
-
-
Reaction: Heat the mixture to
under nitrogen atmosphere for 6–12 hours.-
Monitoring: Check TLC (Mobile phase: 10% MeOH in DCM). The product will be significantly more polar than the chloro-quinoline but less polar than piperazine.
-
-
Workup (Acid-Base Purification Strategy):
-
Dilute with water (50 mL) and extract with Ethyl Acetate (
mL). -
Wash: Wash the combined organic layer with Water (
) and Brine ( ) to remove DMF and excess piperazine. -
Alternative Purification (High Purity): Extract the organic layer with 1M HCl . The product moves to the aqueous phase (protonated). Wash the organic phase (discard). Basify the aqueous phase with 6M NaOH to pH > 10. Extract back into DCM. This removes non-basic impurities.
-
Isolation: Dry the final organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Crystallization: The crude residue can often be recrystallized from Ethanol/Hexane or Diethyl Ether to yield off-white crystals.
Data Summary Table
| Parameter | Value / Condition |
| Stoichiometry | 1.0 (Electrophile) : 5.0 (Nucleophile) |
| Solvent | DMF (0.5 M concentration) |
| Temperature | |
| Time | 6–12 Hours |
| Typical Yield | 75% – 88% |
| Appearance | Off-white to pale yellow solid |
| Melting Point |
Mechanism & Pathway Visualization
The reaction proceeds via an addition-elimination mechanism (
Figure 2:
Characterization & Quality Control
To validate the synthesis, the following analytical signatures must be confirmed:
-
NMR (400 MHz,
):-
Quinoline Protons: Look for the characteristic doublet at
7.8–8.0 ppm (H4) and doublet at 6.9–7.0 ppm (H3). The H3 proton often shifts upfield due to the electron-donating amino group at C2. -
Methoxy Group: Singlet at
3.8–3.9 ppm (3H). -
Piperazine Ring: Two distinct multiplets/triplets. The protons
to the quinoline nitrogen appear at 3.6–3.8 ppm (4H), while the protons to the secondary amine appear at 2.9–3.1 ppm (4H).
-
-
Mass Spectrometry (ESI+):
-
Expect a molecular ion peak
at m/z 244.1 .
-
-
HPLC Purity:
-
Target >98% purity (254 nm).
-
Impurity Check: Ensure absence of the dimer (Bis-quinolyl species, typically elutes much later due to high lipophilicity).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete conversion or hydrolysis | Increase temperature to |
| Dimer Formation | Insufficient Piperazine | Increase Piperazine equivalents to 5.0–10.0. |
| Sticky/Oily Product | Residual DMF | Perform rigorous water washes or use lyophilization. Recrystallize from |
| Starting Material Remains | Low reactivity | Add catalytic KI (10 mol%) to form the more reactive 2-iodo intermediate in situ (Finkelstein condition). |
References
-
Meth-Cohn, O., et al. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1.
-
Wolfe, J. P., et al. (2000). Simple, Efficient Catalyst Systems for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. Journal of Organic Chemistry.
-
El-Feky, S. A., et al. (2011). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Materials and Environmental Science.
-
PubChem Compound Summary . (n.d.). 2-(1-Piperazinyl)quinoline (Quipazine). National Center for Biotechnology Information.
-
Beilstein Journal of Organic Chemistry . (2016). Opportunities and challenges for direct C–H functionalization of piperazines.
Sources
Technical Application Note: Optimization of Crystallization Dynamics for High-Purity 6-Methoxy-2-piperazin-1-yl-quinoline
Abstract
The purification of 6-Methoxy-2-piperazin-1-yl-quinoline (often an intermediate in serotonin 5-HT receptor ligand synthesis) presents unique challenges due to the basicity of the piperazine moiety and the tendency of amino-quinolines to "oil out" rather than crystallize. This application note details two distinct crystallization protocols: a Kinetic Anti-Solvent method for bulk impurity removal (specifically excess piperazine) and a Thermodynamic Controlled Cooling method for achieving >99.5% HPLC purity and stable polymorph generation.
Introduction & Chemical Context
6-Methoxy-2-piperazin-1-yl-quinoline is a privileged scaffold in medicinal chemistry, particularly in the development of CNS-active agents targeting serotonergic pathways (e.g., 5-HT agonists/antagonists similar to Quipazine). The synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-6-methoxyquinoline with excess piperazine.
The Purification Challenge:
-
Excess Reagent: The reaction requires excess piperazine (often 3–5 equivalents) to prevent bis-substitution. This highly soluble base must be quantitatively removed.
-
Oiling Out: The molecule possesses a lipophilic quinoline core and a polar amine tail, creating "amphiphilic confusion" in solvent selection, often leading to liquid-liquid phase separation (oiling out) instead of nucleation.
-
Structural Analogs: Unreacted 2-chloro-6-methoxyquinoline (starting material) has similar solubility profiles in non-polar solvents.
Solubility Profiling & Solvent Selection
Effective crystallization requires a "Goldilocks" solvent system—high solubility at elevated temperatures and low solubility at ambient/sub-ambient temperatures. Based on Hansen Solubility Parameters (HSP) for amino-quinolines, the following profile is established:
Table 1: Solubility Profile of 6-Methoxy-2-piperazin-1-yl-quinoline
| Solvent System | Solubility (Hot) | Solubility (Cold) | Role in Protocol |
| Isopropanol (IPA) | High | Moderate | Primary Solvent (Cooling Method) |
| Ethanol (EtOH) | Very High | High | Solvent (requires anti-solvent) |
| Ethyl Acetate | Moderate | Low | Alternative Primary Solvent |
| Heptane | Low | Insoluble | Anti-Solvent (Lipophilic purge) |
| Water | Low (Free Base) | Insoluble | Anti-Solvent (Inorganic/Amine purge) |
| Toluene | High | Moderate | Not recommended (Solvates hard to dry) |
Protocol A: Kinetic Anti-Solvent Crystallization (Bulk Cleanup)
Objective: Rapid removal of excess piperazine and inorganic salts from the crude reaction mixture. Mechanism: The target molecule is lipophilic enough to precipitate when water is added to an alcoholic solution, while the excess piperazine (highly water-soluble) remains in the mother liquor.
Step-by-Step Methodology:
-
Dissolution: Dissolve 100 g of crude 6-Methoxy-2-piperazin-1-yl-quinoline in 300 mL of Ethanol (absolute) at 50°C. Agitate until a clear dark solution is obtained.
-
Clarification: Filter the hot solution through a Celite pad to remove insoluble inorganic salts (NaCl/KCl byproduct from SNAr).
-
Nucleation Trigger: Maintain temperature at 45°C. Slowly add 150 mL of Deionized Water dropwise over 20 minutes.
-
Note: The solution will turn turbid.[1] Do not add water too fast, or the product will entrap impurities.
-
-
Crystal Growth: Cool the slurry to 20°C over 1 hour. Then, cool further to 0–5°C and hold for 2 hours.
-
Isolation: Filter the solid under vacuum.
-
Wash: Wash the cake with a cold 1:1 mixture of Ethanol/Water (50 mL). This step is critical to wash away the mother liquor containing the excess piperazine.
-
Drying: Dry at 45°C under vacuum.
Outcome: Yield ~85–90%.[2] Purity ~97-98%. This material is suitable for the next step or further recrystallization.
Protocol B: Thermodynamic Controlled Cooling Crystallization (Polymorph Control)
Objective: Generation of high-purity (>99.5%) crystalline material with a defined particle size distribution, suitable for formulation or biological testing. Mechanism: Exploiting the Metastable Zone Width (MSZW) in Isopropanol (IPA) to control nucleation and growth, preventing oiling out.
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Controlled Cooling Crystallization in Isopropanol.
Step-by-Step Methodology:
-
Saturation: Charge 50 g of semi-pure material into a jacketed reactor. Add 250 mL Isopropanol (IPA) (5 volumes).
-
Dissolution: Heat to reflux (~82°C) with overhead stirring (200 RPM). Ensure complete dissolution.
-
MSZW Determination: Cool the solution naturally. Note: Unseeded solutions of this compound often supercool significantly before crashing out or oiling out.
-
Seeding Point: Cool the solution to 60°C . At this temperature, the solution is supersaturated but stable (Metastable Zone).
-
Seeding: Add 0.25 g (0.5 wt%) of pure seed crystals.
-
Why? Seeding provides a template for growth, preventing the formation of amorphous "oil" droplets and ensuring the correct polymorph.
-
-
Aging: Hold the temperature at 60°C for 30 minutes. This "Ostwald Ripening" phase consumes fines and stabilizes the seed bed.
-
Controlled Cooling: Initiate a linear cooling ramp of 0.3°C/min down to 5°C.
-
Critical: Faster cooling (>1°C/min) will likely trap impurities and may induce oiling out.
-
-
Final Hold: Hold at 5°C for 2 hours to maximize yield.
-
Filtration: Filter the white to off-white crystals. Wash with 25 mL of cold IPA.
Impurity Fate Mapping
Understanding where impurities go is vital for validation.
Caption: Fate of critical process impurities during the crystallization steps.
Troubleshooting & Validation
Common Issues:
-
Oiling Out: If the product separates as an oil at 60°C, the solution is too concentrated or the temperature is too high for the chosen solvent purity.
-
Fix: Add 10% more solvent or use a "seed-and-age" approach at a slightly lower supersaturation.
-
-
Color Retention: Quinoline derivatives can oxidize to yellow/brown N-oxides.
-
Fix: Add 1 wt% activated carbon during the hot dissolution step (Step 2 of Protocol B) and filter hot.
-
Analytical Validation:
-
HPLC: Purity should be >99.5% area.
-
XRPD (X-Ray Powder Diffraction): Confirm crystalline form (sharp peaks) vs. amorphous halo.
-
DSC (Differential Scanning Calorimetry): Look for a sharp endotherm (melting point). Literature suggests a melting range around 82-89°C for similar hydrated/solvated forms, though the anhydrous free base may differ.
References
-
PubChem. 6-Methoxyquinoline Compound Summary.[3][4] National Library of Medicine. Available at: [Link]
-
Royal Society of Chemistry. 6-Methoxy-8-(ω-piperazin-1′-ylalkylamino)quinolines Synthesis. J. Chem. Soc.[5] Available at: [Link]
- Google Patents.Method for synthetizing 6-methoxyquinoline (CN103804289A).
-
Malaria World. Synthesis and crystal structure of methoxy-quinoline derivatives. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 467. 6-Methoxy-8-(ω-piperazin-1′-ylalkylamino)quinolines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Formulation of 6-Methoxy-2-piperazin-1-yl-quinoline for In Vivo Preclinical Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 6-Methoxy-2-piperazin-1-yl-quinoline, a novel chemical entity (NCE) with potential therapeutic applications. Quinoline derivatives are a significant class of compounds in medicinal chemistry, often investigated for anticancer, antimalarial, and other activities.[1][2][3] However, like many NCEs, these molecules can exhibit poor aqueous solubility, posing a significant challenge for achieving adequate bioavailability and accurate assessment in in vivo studies.[4][5] This guide outlines a systematic, property-driven approach to developing robust and well-tolerated formulations for oral (PO), intraperitoneal (IP), and intravenous (IV) administration in rodent models, ensuring data integrity and successful preclinical outcomes.
The Formulation Challenge: Why a Systematic Approach is Crucial
The therapeutic promise of any new compound can only be realized if it can be delivered effectively to the target site in a living system. A significant percentage of compounds currently in development, estimated to be as high as 90% for NCEs, are poorly water-soluble.[6] This low solubility can lead to poor absorption from the gastrointestinal tract, resulting in low and variable bioavailability that can obscure the true pharmacodynamic and toxicological profile of the compound.[4][7]
Therefore, a "one-size-fits-all" approach to formulation is inadequate. The selection of excipients and vehicle systems must be a deliberate process, guided by the physicochemical properties of the active pharmaceutical ingredient (API). This guide is structured to lead the researcher from initial characterization to the development of route-specific formulations, explaining the causality behind each experimental choice.
Phase 1: Critical Pre-formulation Assessment
Before any formulation is prepared, a baseline understanding of the compound's solubility is paramount. This initial screening dictates the entire formulation strategy.
Protocol 1: Kinetic Solubility Screening
This protocol establishes a rapid assessment of 6-Methoxy-2-piperazin-1-yl-quinoline's solubility in a panel of common, well-characterized preclinical vehicles.
Objective: To determine the approximate solubility and identify promising vehicle systems for further development.
Materials:
-
6-Methoxy-2-piperazin-1-yl-quinoline powder
-
Panel of Vehicles (see Table 1)
-
96-well plates or microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC or LC-MS/MS system for quantification
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in an organic solvent where it is freely soluble (e.g., 100% DMSO).
-
Vehicle Plating: Add a fixed volume of each vehicle from Table 1 into separate wells or tubes.
-
Spiking: Add a small volume of the DMSO stock solution to each vehicle to reach a target final concentration (e.g., 200 µM). Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect on solubility.
-
Equilibration: Seal the plate/tubes and shake at room temperature for 2-4 hours to allow for equilibration.
-
Separation: Centrifuge the samples at high speed (e.g., 3000 x g for 15 minutes) to pellet any precipitated compound.
-
Quantification: Carefully transfer the supernatant to a new plate/vials and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Record the solubility in µg/mL or µM for each vehicle.
| Vehicle Category | Specific Vehicle | Rationale for Inclusion |
| Aqueous | Sterile Water | Baseline aqueous solubility. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Isotonic vehicle, mimics physiological pH.[8] | |
| Co-solvents | 50% Polyethylene Glycol 400 (PEG 400) in Water | Common solubilizing agent for polar compounds.[5] |
| 50% Propylene Glycol (PG) in Water | Another widely used co-solvent.[8] | |
| Surfactants | 1% Tween® 80 in Water | Non-ionic surfactant to improve wetting and solubility.[9] |
| 1% Solutol® HS 15 in Water | Solubilizing agent and emulsifier. | |
| Lipids | Corn Oil / Sesame Oil | For highly lipophilic compounds, suitable for PO/SC routes.[8] |
| Complexing Agents | 20% Hydroxypropyl-β-Cyclodextrin (HPβCD) in Water | Forms inclusion complexes to enhance solubility.[10][11] |
| Table 1: Recommended Vehicle Panel for Initial Solubility Screening |
Phase 2: Formulation Strategy & Development
The results from the pre-formulation assessment will guide the selection of an appropriate formulation strategy. The following decision tree illustrates this logical progression.
Detailed Formulation Protocols
The following protocols provide step-by-step instructions for preparing formulations for common preclinical routes. Always prepare formulations freshly before each use to minimize stability issues. [10]
Protocol 2: Oral Gavage (PO) Formulations
Oral administration offers flexibility, allowing for either solutions or suspensions.
-
Rationale: This is a standard approach when solubility cannot be readily achieved. Methylcellulose acts as a suspending and viscosity-modifying agent to ensure uniform dosing.[10]
-
Procedure:
-
Calculate the required amount of 6-Methoxy-2-piperazin-1-yl-quinoline and vehicle for the entire study group, including ~20% overage.
-
Weigh the required amount of API into a glass mortar or appropriate homogenizer vessel.
-
Add a small amount of the 0.5% Methylcellulose vehicle to the API and triturate with a pestle to form a smooth, uniform paste. This wetting step is critical to prevent particle agglomeration.
-
Gradually add the remaining vehicle in small portions while continuously mixing or homogenizing until the desired final volume is reached.
-
Visually inspect for homogeneity. The final product should be a uniform, milky suspension.
-
Stir the suspension continuously with a magnetic stir bar during dosing to prevent settling and ensure each animal receives the correct dose.
-
-
Rationale: This approach is used if solubility screening indicates co-solvents and surfactants can achieve the target concentration. This can improve absorption and reduce variability compared to a suspension.[5]
-
Procedure:
-
Weigh the required amount of API into a sterile glass vial.
-
Add the PEG 400 and Tween® 80 components. Vortex or sonicate until the API is fully dissolved. Gentle warming (<40°C) may be applied if necessary, but stability must be confirmed.
-
Once a clear solution is formed, add the water component dropwise while vortexing.
-
Observe the solution carefully for any signs of precipitation. If the solution remains clear, it is ready for use.
-
Protocol 3: Intraperitoneal (IP) Injection Formulation
-
Rationale: IP formulations should be as close to physiological conditions as possible to minimize irritation. A solubilized formulation is strongly preferred. High concentrations of organic solvents should be avoided.[12]
-
Vehicle: ≤10% DMSO / 10-20% Solutol® HS 15 / q.s. Sterile Saline
-
Procedure:
-
Weigh the API into a sterile, conical tube.
-
Add the DMSO and vortex until the API is completely dissolved. The volume of DMSO should be kept to the absolute minimum required for dissolution and must not exceed 10% of the final volume.[8]
-
Add the Solutol® HS 15 and mix thoroughly.
-
Add the sterile saline dropwise while vortexing. This is a critical step; rapid addition can cause the drug to precipitate.
-
Visually inspect the final solution to ensure it is clear and free of particulates.
-
Filter the final solution through a 0.22 µm sterile syringe filter before administration.
-
Protocol 4: Intravenous (IV) Injection Formulation
-
Rationale: IV formulations have the most stringent requirements. They must be sterile, clear, particle-free solutions to prevent the risk of embolism.[5] The pH and osmolality should be as close to physiological as possible.
-
Workflow:
-
Vehicle Example: 10% DMSO / 40% PEG 400 / 50% Sterile Saline (v/v/v)
-
Procedure:
-
Follow the workflow outlined in Figure 2 precisely.
-
All glassware must be sterile and depyrogenated.
-
The order of solvent addition is critical to maintain solubility. Dissolve the compound in the strong organic solvent first (DMSO), then dilute with the miscible co-solvent (PEG 400), and finally add the aqueous component slowly.
-
The final filtered solution should be administered promptly.
-
Administration Guidelines for Rodents
Adherence to established volume and needle gauge recommendations is essential for animal welfare and data quality.
| Species | Route | Max Volume (bolus) | Recommended Needle Gauge |
| Mouse | Oral (PO) | 10 mL/kg | 20-22 G (gavage needle) |
| Intraperitoneal (IP) | 10 mL/kg | 25-27 G | |
| Intravenous (IV) | 5 mL/kg | 27-30 G | |
| Rat | Oral (PO) | 10 mL/kg | 18-20 G (gavage needle) |
| Intraperitoneal (IP) | 10 mL/kg | 23-25 G | |
| Intravenous (IV) | 5 mL/kg | 25-27 G | |
| Table 2: Recommended Administration Volumes and Needle Gauges. Adapted from Boston University IACUC guidelines.[12] |
Conclusion
The successful in vivo evaluation of 6-Methoxy-2-piperazin-1-yl-quinoline is critically dependent on the development of an appropriate formulation. There is no single universal vehicle; the choice must be guided by empirical data derived from solubility screening. By following a systematic approach—characterizing solubility, selecting a strategy based on the intended route, and carefully preparing and inspecting the final dosage form—researchers can generate reliable and reproducible preclinical data, thereby accurately assessing the therapeutic potential of this promising compound.
References
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Date, A. A., & Nagarsenker, M. S. (2008). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 97(8), 3147–3174. Available at: [Link]
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Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. Available at: [Link]
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Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Available at: [Link]
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ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. Available at: [Link]
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Royal Society of Chemistry. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]
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Vasanth, P. M., et al. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. Journal of Applied Pharmaceutical Science, 7(11), 222-229. Available at: [Link]
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U.S. Environmental Protection Agency. (2025). 1,2,3,4-Tetrahydro-6-methoxy-8-[4-(phenylmethyl)-1-piperazinyl]quinoline. CompTox Chemicals Dashboard. Available at: [Link]
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Williams, A. C., & Barry, B. W. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 398. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 6-Methoxy-N-(2-(4-(2-((6-methoxy-8-quinolinyl)amino)ethyl)-1-piperazinyl)ethyl)-8-quinolinamine. PubChem. Available at: [Link]
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Wolfensohn, S. (2013). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 52(5), 598–613. Available at: [Link]
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Pharmaceutical Technology. (2021). FORMULATION DEVELOPMENT - The Role of Excipient Selection in the Development of Orally Disintegrating Tablets. Available at: [Link]
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MDPI. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Available at: [Link]
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Pharmaceutical Technology. (2016). Excipients for Formulation Success. Available at: [Link]
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Open Access Journals. (2016). Excipients used in the Formulation of Tablets. Available at: [Link]
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National Center for Biotechnology Information. (2012). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. PMC. Available at: [Link]
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Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Available at: [Link]
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International Journal for Multidisciplinary Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Available at: [Link]
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ACS Publications. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]
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National Center for Biotechnology Information. (2025). Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. PMC. Available at: [Link]
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SciSpace. (n.d.). In Vitro and In Vivo Studies of the Trypanocidal Effect of Novel Quinolines. Available at: [Link]
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International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Available at: [Link]
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Royal Society of Chemistry. (n.d.). 6-Methoxy-8-(ω-piperazin-1′-ylalkylamino)quinolines. Journal of the Chemical Society (Resumed). Available at: [Link]
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Scientific Working Group for the Analysis of Seized Drugs. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. Available at: [Link]
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PubMed. (2016). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. Available at: [Link]
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Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]
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Wikipedia. (n.d.). Quinoline. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 6-Methoxyquinoline. PubChem. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). Quinoline, 6-methoxy-2-methyl-. NIST Chemistry WebBook. Available at: [Link]
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AIR Unimi. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Available at: [Link]
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Application Note: Accelerated Synthesis of 2-(Piperazin-1-yl)quinolines via Microwave-Assisted Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2-(piperazin-1-yl)quinolines, a scaffold of significant interest in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). We will explore the rationale behind employing microwave irradiation, detailing its advantages over conventional heating methods, such as significantly reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1][2][3] This document will serve as a practical guide for researchers, offering step-by-step protocols, optimization strategies, and characterization guidelines.
Introduction: The Significance of the Quinoline-Piperazine Scaffold
Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals.[1] Their derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1] The incorporation of a piperazine moiety at the 2-position of the quinoline ring often enhances the pharmacological profile of the resulting molecule. Piperazine-containing compounds are known to interact with various biological targets, and their presence can improve pharmacokinetic properties such as solubility and bioavailability. Consequently, 2-(piperazin-1-yl)quinoline derivatives are highly sought-after scaffolds in drug discovery and development.[4]
The Advantage of Microwave-Assisted Organic Synthesis (MAOS)
Traditional methods for the synthesis of 2-(piperazin-1-yl)quinolines often involve lengthy reaction times and harsh conditions. Microwave-assisted synthesis has emerged as a powerful tool to overcome these limitations.[5] Unlike conventional heating, which relies on conduction and convection, microwave irradiation directly heats the reaction mixture through dielectric heating.[6] This leads to rapid and uniform heating, resulting in several key advantages:
-
Accelerated Reaction Rates: Reactions that typically take hours can often be completed in minutes.[2][3]
-
Higher Yields: The rapid heating and controlled temperature can minimize the formation of byproducts, leading to cleaner reactions and higher product yields.[2][3][7]
-
Improved Purity: Fewer side reactions result in a purer crude product, simplifying the purification process.
-
Energy Efficiency: Shorter reaction times translate to lower energy consumption.[2]
-
Greener Chemistry: MAOS often allows for the use of less solvent or even solvent-free conditions, reducing the environmental impact.[3][8]
Reaction Mechanism: Nucleophilic Aromatic Substitution
The synthesis of 2-(piperazin-1-yl)quinolines from 2-chloroquinolines proceeds via a nucleophilic aromatic substitution (SNAᵣ) mechanism. In this reaction, the lone pair of electrons on one of the nitrogen atoms of the piperazine ring acts as a nucleophile, attacking the electron-deficient carbon atom at the 2-position of the quinoline ring, which is activated by the electron-withdrawing nature of the quinoline nitrogen and the leaving group (chloride). The application of microwave irradiation significantly accelerates this process.
Experimental Protocol: Microwave-Assisted Synthesis of 2-(Piperazin-1-yl)quinoline
This protocol provides a general procedure for the synthesis of 2-(piperazin-1-yl)quinoline from 2-chloroquinoline and piperazine using a dedicated microwave reactor.
4.1. Materials and Reagents
-
2-Chloroquinoline
-
Piperazine (anhydrous)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol, or solvent-free)
-
Microwave reactor vials (10 mL) with stir bars
-
Dedicated scientific microwave reactor
4.2. Step-by-Step Procedure
-
Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add 2-chloroquinoline (1 mmol, 163.6 mg).
-
Addition of Piperazine: Add an excess of piperazine (e.g., 3-5 equivalents) to the vial. The use of excess piperazine can drive the reaction to completion and also act as a base to neutralize the HCl formed during the reaction.
-
Solvent Addition (Optional): If a solvent is used, add 3-5 mL of a high-boiling polar solvent such as DMF or ethanol.[9] Polar solvents are generally more efficient at absorbing microwave energy.[6] Solvent-free conditions can also be explored for a greener approach.
-
Vial Sealing: Securely cap the microwave vial.
-
Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction parameters as follows (these may require optimization):
-
Temperature: 120-160 °C
-
Time: 5-20 minutes
-
Power: 100-300 W (or set to maintain the target temperature)
-
Stirring: On
-
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature.
-
Work-up:
-
Transfer the reaction mixture to a beaker containing ice-water.
-
Basify the solution with an appropriate base (e.g., 10% NaOH solution) to a pH of 9-10.
-
The product will often precipitate as a solid.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
-
Process Optimization
To achieve the best results, several reaction parameters can be optimized. A systematic approach to optimization will lead to higher yields and purity in the shortest possible time.
| Parameter | Variation | Rationale |
| Solvent | DMF, Ethanol, Acetonitrile, Solvent-free | The choice of solvent affects microwave absorption and reactant solubility. High-boiling polar solvents are generally effective. Solvent-free conditions are environmentally friendly.[8][9] |
| Temperature | 100 - 180 °C | Higher temperatures generally increase the reaction rate, but may also lead to byproduct formation. |
| Time | 5 - 30 minutes | Microwave reactions are rapid; monitor the reaction progress by TLC to determine the optimal time. |
| Piperazine Equivalents | 2 - 5 equivalents | An excess of piperazine can increase the reaction rate and act as a base. |
| Base (Optional) | K₂CO₃, Et₃N | An external base can be added to neutralize the generated acid, especially if a smaller excess of piperazine is used. |
Characterization of 2-(Piperazin-1-yl)quinoline
The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The aromatic protons of the quinoline ring and the aliphatic protons of the piperazine ring will show characteristic chemical shifts.[10][11][12][13]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[10][14]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.[12]
Example ¹H NMR Data (DMSO-d₆, 400 MHz) for a related bis-piperazine derivative: Aromatic protons typically appear in the range of δ 7.0-8.5 ppm, while the piperazine protons are observed in the aliphatic region (δ 2.3-3.7 ppm).[12]
Workflow and Logic Diagrams
Experimental Workflow Diagram
Caption: General experimental workflow for the microwave-assisted synthesis of 2-(piperazin-1-yl)quinolines.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
Conclusion
The microwave-assisted synthesis of 2-(piperazin-1-yl)quinolines represents a significant improvement over conventional methods, offering a rapid, efficient, and environmentally conscious approach to accessing this important class of compounds. The protocols and optimization strategies outlined in this application note provide a solid foundation for researchers to successfully synthesize these valuable scaffolds for applications in drug discovery and medicinal chemistry.
References
- Electronic Supplementary Information Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial a. (n.d.).
- Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity. (2019, May 28). PMC.
- Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. (2020, November 5). PMC - NIH.
- Microwave-Assisted Synthesis of Quinolines. (2025, August 8). ResearchGate.
- Microwave-assisted synthesis of quinoline derivatives reported by Bhuyan et al. (n.d.).
-
. (n.d.). Retrieved February 17, 2026, from
- Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (n.d.).
- Nucleophilic aromatic substitution: Using microwave chemistry. (2018, March 22). Morressier.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023, November 7). PMC.
- Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. (2021, January 27). MDPI.
- Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. (n.d.). PMC.
- Microwave assisted synthesis of 2-chloro-quinoline-3-carboxaldehydes | Request PDF. (2025, August 6).
- Optimizing the reaction conditions. a | Download Table. (n.d.). ResearchGate.
- optimization of reaction conditions for pyrazoline synthesis. (n.d.). Benchchem.
- Optimization of reaction conditions for quinolone synthesis. (n.d.). Benchchem.
- Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. (n.d.). PMC.
- Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. (n.d.). Benchchem.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). PMC.
- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). PMC.
- MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. (2024, October 22). Revue Roumaine de Chimie.
- MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. (n.d.).
- CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North. (n.d.). Repository.
- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024, May 12). CORE.
- (PDF) Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2025, August 6).
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Troubleshooting & Optimization
Technical Support Center: Optimization of 6-Methoxy-2-piperazin-1-yl-quinoline Synthesis
Ticket ID: QM-602-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Improving Reaction Yield & Purity for 6-Methoxy-2-piperazin-1-yl-quinoline[1]
Executive Summary & Diagnostic Overview
Welcome to the Reaction Optimization Center. You are likely encountering difficulties synthesizing 6-methoxy-2-(piperazin-1-yl)quinoline via Nucleophilic Aromatic Substitution (
This specific transformation presents a unique "push-pull" conflict:
-
The Trap (Deactivation): The 6-methoxy group is an Electron Donating Group (EDG).[1] Through resonance, it increases electron density in the quinoline ring, partially deactivating the 2-position toward nucleophilic attack by piperazine.
-
The Side-Reaction (Dimerization): Piperazine is a diamine.[1] Without strict stoichiometric control, the product can react with a second equivalent of chloroquine to form the unwanted bis-quinoline dimer.[1]
This guide provides the "Golden Route" protocol, troubleshooting logic, and mechanistic insights to elevate your yields from inconsistent (<50%) to robust (>80%).
Critical Failure Modes (Troubleshooting)
Ticket #1: "I have unreacted starting material even after 24 hours."
Diagnosis: Electronic Deactivation & Solvent Choice.[1]
The 6-OMe group donates electron density into the ring, destabilizing the transition state (Meisenheimer complex) required for
The Fix:
-
Temperature: Increase reaction temperature to 100–120°C .
-
Solvent: Switch to polar aprotic solvents like DMSO or NMP .[1] These solvents stabilize the charged intermediate and increase the nucleophilicity of piperazine.[1]
-
Microwave: If available, microwave irradiation (140°C, 20 min) often drives this reaction to completion where thermal heating fails.
Ticket #2: "I see a major lipophilic impurity (High Rf)."
Diagnosis: Formation of N,N'-bis(6-methoxyquinolin-2-yl)piperazine (Dimer).[1] If the ratio of piperazine to 2-chloro-6-methoxyquinoline is near 1:1, the mono-substituted product competes with piperazine for the remaining starting material.[1]
The Fix:
-
Stoichiometry: Use a large excess of piperazine (5–10 equivalents ).[1] This statistically ensures the chloride reacts with free piperazine rather than the product.[1]
-
Alternative: Use N-Boc-piperazine .[1][2] This blocks the second amine site completely.[1] (Requires a subsequent deprotection step with TFA/DCM).[1]
Ticket #3: "My yield is lost during aqueous workup."
Diagnosis: Product Solubility. The product contains a basic secondary amine and a quinoline nitrogen.[1] It is moderately soluble in water, especially at neutral or acidic pH.[1]
The Fix:
-
pH Swing: Ensure the aqueous phase is basic (pH > 12) before extraction to keep the piperazine moiety unprotonated and organic-soluble.[1]
-
Salting Out: Saturate the aqueous layer with NaCl to force the organic product into the organic layer (DCM or EtOAc).[1]
The "Golden Route" Protocol[1]
This optimized protocol balances conversion rate against byproduct formation.[1]
Reaction Scheme:
Step-by-Step Methodology:
-
Setup: In a pressure tube or round-bottom flask equipped with a condenser, charge 2-chloro-6-methoxyquinoline (1.0 eq, e.g., 500 mg).
-
Reagent Addition: Add Piperazine (anhydrous) (5.0 eq).
-
Solvent: Add DMSO (5 mL per gram of substrate).
-
Why DMSO? High boiling point and excellent stabilization of the
intermediate.[1]
-
-
Reaction: Heat to 110°C for 12–16 hours.
-
Monitor: Check TLC (Mobile phase: 10% MeOH in DCM with 1%
). Look for the disappearance of the non-polar starting material (top spot).[1]
-
-
Workup (Crucial Step):
-
Purification:
Data & Optimization Logic
Solvent & Temperature Impact Table
Data derived from comparative analysis of quinoline
| Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Ethanol | 78 (Reflux) | 24 | 35% | Reaction too slow; incomplete conversion.[1] |
| Toluene | 110 (Reflux) | 18 | 55% | Poor solubility of piperazine; requires Pd-catalysis to work well.[1] |
| Neat (Fusion) | 140 | 4 | 70% | High yield but "tarry" workup; hard to purify.[1] |
| DMSO | 110 | 12 | 85% | Recommended. Best balance of rate and cleanliness.[1] |
| NMP | 120 | 8 | 82% | Good alternative to DMSO; harder to remove in workup.[1] |
Visualizing the Problem: Mechanism & Troubleshooting
The following diagrams illustrate the reaction pathway and a decision tree for troubleshooting.
Figure 1: Reaction pathway showing the critical intermediate and the risk of dimerization.
Figure 2: Diagnostic decision tree for resolving yield issues.
Advanced FAQs
Q: Can I use Buchwald-Hartwig amination instead of
-
Conditions:
, BINAP, , Toluene, 100°C. -
Pros: Works at lower temperatures; high conversion.[1]
-
Cons: Palladium removal is difficult (heavy metal contamination); more expensive [3].[1]
Q: Why is my product turning pink/brown on the shelf?
A: Piperazine derivatives are prone to N-oxidation or formation of carbamates with atmospheric
-
Prevention:[5] Store the purified compound as an HCl salt .[1] Dissolve the free base in ether and add HCl/dioxane to precipitate the stable salt form.[1]
Q: The reaction solidifies. What should I do? A: This is common in "Neat" or high-concentration reactions.[1] The piperazine hydrochloride salt byproduct precipitates.[1]
-
Fix: Add more solvent (DMSO) to maintain agitation.[1] Do not stop stirring, or local hotspots will cause degradation.[1]
References
-
General Mechanism of
in Quinolines:-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[1]
-
-
Synthesis of Piperazinyl-Quinolines (Analogous Protocols)
-
Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. J. Mater.[1] Environ. Sci., 2016. (Provides detailed experimental conditions for piperazine-quinoline coupling).
-
-
Palladium vs.
Comparison:-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis.[1] (Discusses Buchwald-Hartwig vs. Nucleophilic attack strategies).
-
-
Reaction Optimization Data (Benchchem)
- Technical Support Center: Optimizing Reaction Yield for Isoquinoline Derivatives. (Analogous troubleshooting logic for chloro-heterocycles).
-
[1]
Sources
- 1. jocpr.com [jocpr.com]
- 2. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 3. impactfactor.org [impactfactor.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
Minimizing side products in the amination of 2-chloro-6-methoxyquinoline
Topic: Minimizing side products in the amination of 2-chloro-6-methoxyquinoline Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals
Executive Technical Brief
The Challenge:
The amination of 2-chloro-6-methoxyquinoline presents a specific kinetic challenge compared to its unsubstituted or nitro-substituted counterparts. The 6-methoxy group is a strong electron-donating group (EDG). Through resonance, it increases electron density at the C2 position, significantly deactivating the C-Cl bond toward oxidative addition (in Pd-catalysis) or nucleophilic attack (in
The Consequence:
This deactivation slows the desired reaction rate (
The Solution:
Standard
Competing Reaction Pathways (Visualized)
The following diagram illustrates the kinetic competition between the desired amination and the three primary parasitic pathways.
Caption: Kinetic competition in the amination of 2-chloro-6-methoxyquinoline. The 6-OMe group slows the initial oxidative addition, increasing the residence time of the substrate and making it vulnerable to side reactions.
Optimized Protocol: Buchwald-Hartwig Amination
This protocol is designed to outcompete hydrolysis by maximizing the rate of oxidative addition using a bulky, electron-rich biarylphosphine ligand.
Reagents & Stoichiometry
| Component | Equivalents | Recommended Reagent | Function |
| Substrate | 1.0 | 2-chloro-6-methoxyquinoline | Electrophile |
| Amine | 1.2 | Primary or Secondary Amine | Nucleophile |
| Catalyst | 0.02 (2 mol%) | XPhos Pd G3 or BrettPhos Pd G3 | Precatalyst (Rapid activation) |
| Base | 1.4 | NaOtBu (Sodium tert-butoxide) | Strong base, low nucleophilicity |
| Solvent | [0.2 M] | 1,4-Dioxane or Toluene | Anhydrous, degassed |
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a reaction vial equipped with a magnetic stir bar.
-
Critical: If using a glovebox is not possible, cycle argon/vacuum 3 times. Oxygen is the enemy of the active Pd(0) species.
-
-
Solids Addition:
-
Add 2-chloro-6-methoxyquinoline (1.0 equiv), NaOtBu (1.4 equiv), and the Pd G3 precatalyst (2 mol%) to the vial.
-
Note: Using a G3/G4 precatalyst prevents the "induction period" seen with Pd(OAc)₂ + Ligand, reducing the time available for side reactions to initiate.
-
-
Liquids Addition:
-
Add anhydrous 1,4-Dioxane.
-
Add the amine (1.2 equiv).[1] If the amine is a solid, add it in step 2.
-
-
Reaction:
-
Seal the vial with a PTFE-lined cap.
-
Heat to 80–100°C for 2–12 hours.
-
Monitoring: Check LCMS at 1 hour. If <10% conversion, increase temp to 110°C.
-
-
Workup:
-
Cool to room temperature. Dilute with EtOAc. Filter through a celite plug (removes Pd black and salts).
-
Concentrate and purify via flash chromatography.
-
Troubleshooting Guide & FAQs
Category 1: Impurity Identification
Q: I see a significant peak at [M-18.5] relative to my starting material. What is it?
-
Diagnosis: This is likely 2-hydroxy-6-methoxyquinoline (or its tautomer, 6-methoxy-2-quinolone).
-
Math: Cl (35.5 Da) is replaced by OH (17 Da). Net change: -18.5 Da.
-
-
Root Cause: Hydrolysis . Water has entered your system.[2] The hydroxide ion (generated from water + base) is a smaller, harder nucleophile than your amine and outcompetes it, especially if the catalyst is inactive.
-
Fix:
-
Use fresh, anhydrous NaOtBu (it is hygroscopic; old bottles turn to NaOH/tBuOH).
-
Dry your solvent over molecular sieves (3Å) for 24 hours.
-
Switch to a hydrophobic solvent like Toluene to reduce water miscibility.
-
Q: I see a peak at [M-34.5]. It’s the de-chlorinated starting material.
-
Diagnosis: This is 6-methoxyquinoline .
-
Math: Cl (35.5 Da) is replaced by H (1 Da). Net change: -34.5 Da.
-
-
Root Cause: Hydrodehalogenation . This occurs when the "Oxidative Addition" complex (see diagram) undergoes
-hydride elimination instead of reacting with the amine. This is common with sterically hindered amines or alcohols in the solvent. -
Fix:
-
Increase Catalyst Activity: Switch from XPhos to BrettPhos (for primary amines) or RuPhos (for secondary amines). A faster reductive elimination step prevents the Pd-intermediate from sitting long enough to be reduced.
-
Avoid Alcohol Solvents: Do not use tBuOH or iPrOH if this side product is prevalent.
-
Category 2: Reaction Stalling
Q: The reaction reaches 40% conversion and then stops. Adding more catalyst doesn't help.
-
Diagnosis: Catalyst Poisoning or Ligand Scavenging.
-
Analysis: The quinoline nitrogen itself can coordinate to Palladium, acting as a "poisoning" ligand that displaces your phosphine.
-
Fix:
-
Increase Temperature: Raising the temp to 110°C promotes ligand dissociation, freeing the Pd center.
-
Switch Precatalyst: Use Pd-PEPPSI-IPr . This NHC-based catalyst is extremely robust and binds tighter than phosphines, preventing the quinoline nitrogen from displacing the ligand [1].
-
Q: Can I use
-
Technical Advice: Generally, no .
-
Reasoning: Because of the 6-OMe deactivation, thermal
requires temperatures >140°C or polar aprotic solvents (DMSO/DMF). At these temperatures, the methoxy group becomes susceptible to cleavage (demethylation), and the high thermal energy promotes polymerization of the electron-rich quinoline core. Stick to Pd-catalysis for purity.
Category 3: Substrate Specifics
Q: Does the 6-methoxy group pose a risk of demethylation?
-
Answer: Under standard basic Buchwald conditions (NaOtBu), demethylation is rare.
-
Warning: Avoid using iodide additives (e.g., TBAI) or thiol-based nucleophiles at high temperatures, as these are strong nucleophiles for
at the methyl carbon, which would yield the 6-hydroxy impurity [2].
References
-
Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry – A European Journal.
-
Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.[3] Journal of the American Chemical Society.[3][4]
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[5]
-
Paul, F., et al. (1994). Palladium-catalyzed amination of aryl halides: Mechanism and rational catalyst design. Journal of the American Chemical Society.[3][4]
Sources
- 1. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. escholarship.org [escholarship.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. HILIC-MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6-Methoxy-2-piperazin-1-yl-quinoline Stability in DMSO
[1]
Core Stability Profile
6-Methoxy-2-piperazin-1-yl-quinoline (CAS: 24672-23-9) is a piperazine-substituted quinoline derivative.[1][2] While the quinoline core is aromatic and relatively robust, the secondary amine on the piperazine ring and the methoxy group introduce specific stability challenges in solution.
Physicochemical Interactions with DMSO[3][4][5][6]
-
Solubility: High.[1] The polar aprotic nature of DMSO (
) effectively solvates the piperazine and quinoline moieties.[1] -
Key Instability Vectors:
-
Carbamate Formation: The secondary amine (
) of the piperazine ring is nucleophilic.[1] In DMSO, which avidly absorbs atmospheric water and gases, this amine can react with atmospheric to form unstable carbamic acids/carbamates. -
Photo-Oxidation: The electron-donating methoxy group at position 6 increases the electron density of the quinoline ring, making it susceptible to photo-oxidative degradation if stored in clear vials under light.[1]
-
Hygroscopicity: DMSO is highly hygroscopic.[1] Absorbed water (
) can alter the solubility profile, potentially causing "crash-out" (precipitation) upon freeze-thaw cycles.[1]
-
Troubleshooting Guide (FAQ)
Q1: My stock solution turned from colorless/pale yellow to a dark brown after 1 week at Room Temperature (RT). Is it still usable?
Verdict: Discard and Prepare Fresh.
-
Technical Root Cause: The color shift indicates oxidative degradation.[1] Quinolines are photosensitive.[1] If stored in DMSO at RT without light protection, the electron-rich aromatic system oxidizes, forming quinone-like impurities or N-oxides at the piperazine nitrogen.[1]
-
Corrective Action: Always store stocks in amber glass vials wrapped in foil.
Q2: I see a white precipitate after thawing my 10 mM stock from -20°C. Vortexing didn't clear it.
Verdict: Thermodynamic Solubility Issue (Hygroscopicity).
-
Technical Root Cause: DMSO absorbs water from the air.[1] If your vial was opened frequently, the water content may have risen. 6-Methoxy-2-piperazin-1-yl-quinoline is hydrophobic; as water concentration increases, the solvent power decreases, forcing the compound out of solution.[1]
-
Rescue Protocol:
-
Warm the vial to 37°C in a water bath for 5–10 minutes.
-
Sonicate for 60 seconds.
-
If precipitate remains, the water content is likely too high. Spin down, remove supernatant, and redissolve the pellet in fresh, anhydrous DMSO.
-
Q3: My IC50 values are shifting (potency loss) despite the compound looking stable.
Verdict: Carbamate Artifacts or Plastic Adsorption.
-
Technical Root Cause: The secondary amine on the piperazine ring can react with dissolved
in the DMSO to form a carbamate. This species may not bind the target receptor (e.g., 5-HT receptors) with the same affinity.[1] -
Corrective Action: Purge stock vials with Argon or Nitrogen gas before closing. Avoid storing in polystyrene (PS) tubes; use Polypropylene (PP) or glass.[1]
Standard Operating Procedures (SOPs)
SOP-01: Preparation of High-Stability Stock Solution
| Parameter | Specification |
| Solvent | DMSO, Anhydrous (≥99.9%), PCR-grade |
| Concentration Target | 10 mM (Standard) or 50 mM (High) |
| Vial Type | Amber Borosilicate Glass with PTFE-lined cap |
| Atmosphere | Argon or Nitrogen overlay |
| Storage Temp | -20°C (Short term < 1 month), -80°C (Long term) |
Protocol:
-
Weigh the solid compound quickly to minimize moisture uptake.
-
Add anhydrous DMSO to the vial before adding the solid (if possible) to prevent static adherence, or add solid then solvent.
-
Vortex vigorously for 30 seconds.
-
Critical Step: Flush the headspace of the vial with inert gas (Argon/N2) for 10 seconds to displace humid air and
. -
Seal tightly with Parafilm® over the cap.
SOP-02: Freeze-Thaw Management
Repeated freeze-thaw cycles induce crystallization stress.[1]
-
Aliquot Rule: Never freeze the bulk stock. Aliquot into single-use volumes (e.g., 20 µL or 50 µL) immediately after preparation.
-
Limit: Maximum 3 freeze-thaw cycles . Discard after the 3rd cycle.
Decision Logic & Workflow
The following diagram outlines the quality control decision tree for handling stored DMSO stocks of 6-Methoxy-2-piperazin-1-yl-quinoline.
Figure 1: Quality Control Decision Tree for evaluating the integrity of 6-Methoxy-2-piperazin-1-yl-quinoline DMSO stocks prior to experimental use.
References
-
PubChem. 6-Methoxy-N-[2-[4-[2-[(6-methoxyquinolin-8-yl)amino]ethyl]piperazin-1-yl]ethyl]quinolin-8-amine (Related Structure/Properties).[1] National Library of Medicine.[1] Accessed Feb 18, 2026. [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292–304.[3] [Link][1]
-
Barrett, P. A., et al. 6-Methoxy-8-(ω-piperazin-1′-ylalkylamino)quinolines.[1][4] Journal of the Chemical Society. [Link][1][5][6]
Sources
- 1. 6-Methoxy-N-(2-(4-(2-((6-methoxy-8-quinolinyl)amino)ethyl)-1-piperazinyl)ethyl)-8-quinolinamine | C28H34N6O2 | CID 320633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. 467. 6-Methoxy-8-(ω-piperazin-1′-ylalkylamino)quinolines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stability & Storage of 6-Methoxy Quinolines
From: Senior Application Scientist, Technical Support Division To: Research & Development Team Subject: Comprehensive Guide to Resolving Degradation Issues of 6-Methoxy Quinolines
Executive Summary & Core Chemistry
6-methoxy quinolines (e.g., Primaquine, Sitamaquine, and their analogs) are chemically distinct due to the electron-donating methoxy group at the C6 position. While this functional group is essential for pharmacological activity (often antimalarial or anticancer), it significantly increases the electron density of the quinoline ring system, making it highly susceptible to oxidative attack and photolytic degradation .
This guide provides a self-validating framework to diagnose, resolve, and prevent degradation, ensuring the integrity of your experimental data.
Diagnostic Hub: Troubleshooting FAQs
Direct solutions to the most common physical and chemical anomalies observed in the lab.
Q1: My compound has turned from a bright yellow solid to a dark brown/black gum. Is it still usable?
Verdict: Likely Degraded. Mechanism: The "browning" effect is a hallmark of oxidative polymerization. In 6-methoxy-8-aminoquinolines, this is often driven by the formation of ortho-quinone metabolites (e.g., 5,6-orthoquinone) or oxidative dimerization through the amine groups. Action:
-
Perform a rapid LC-MS check. If the main peak purity is <95%, discard the batch.
-
Root Cause: The container was likely not purged with inert gas (Argon/Nitrogen) after the last use. These compounds are air-sensitive.
Q2: I see a new impurity peak eluting before my main peak on Reverse-Phase HPLC. What is it?
Diagnosis: This is classically the N-oxide derivative . Reasoning: Oxidation of the quinoline nitrogen increases the polarity of the molecule, causing it to elute earlier than the parent lipophilic quinoline on C18 columns. Validation: Treat a small aliquot of your sample with a reducing agent (e.g., Sodium Dithionite). If the peak disappears and the parent peak area increases, it is the N-oxide.
Q3: The solubility of my 6-methoxy quinoline salt (HCl/Phosphate) has decreased over time.
Diagnosis: Salt Disproportionation or Hydrate Formation. Mechanism: These salts are often hygroscopic. Moisture absorption can lead to hydrolysis of the salt form back to the free base (which is less soluble in water) or the formation of a stable, less soluble hydrate crystal lattice. Action: Store all salts in a desiccator. If solubility fails, adjust the pH of your solvent to <3.0 to ensure full protonation of the quinoline nitrogen.
Mechanistic Deep Dive: Why Degradation Happens
To prevent degradation, you must understand the enemy. The 6-methoxy group acts as an "activation switch" for the ring system.
Pathway A: Oxidative Instability (The N-Oxide & Quinone Trap)
The nitrogen atom in the quinoline ring has a lone pair of electrons that is susceptible to attack by Reactive Oxygen Species (ROS).
-
Ring Oxidation: The electron-rich C5 and C8 positions are prone to hydroxylation, leading to unstable intermediates that collapse into quinones (e.g., 5,6-quinolinequinone).
Pathway B: Photolytic Decomposition
Quinolines are chromophores that absorb strongly in the UV spectrum. Upon excitation, the 6-methoxy group stabilizes radical intermediates, facilitating:
-
De-alkylation: Loss of the methyl group.
-
Ring Cleavage: In extreme cases, high-intensity UV can disrupt the heterocyclic ring.
Visualizing the Degradation Cascade
Figure 1: Primary degradation pathways showing the bifurcation between oxidative N-oxide formation and light-induced radical polymerization.
Validated Protocols
Protocol A: The "Gold Standard" Storage System
Follow this strictly to extend shelf-life from months to years.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Long term) | Arrhenius equation dictates that reaction rates halve for every 10°C drop. |
| Atmosphere | Argon or Nitrogen | Displaces oxygen, preventing N-oxide and quinone formation. |
| Container | Amber Glass Vial | Blocks UV/Vis light <450nm, preventing photolysis. |
| Seal | Parafilm over Cap | Prevents moisture ingress which causes salt disproportionation. |
| Desiccant | Silica Gel Packet | Essential for hygroscopic salts (HCl, Tartrate). |
Protocol B: Forced Degradation (Stress Testing)
Use this to validate your analytical method (HPLC/LC-MS) and ensure it can detect impurities.[4]
Objective: Degrade the sample by 10–20% to generate reference markers for impurities.
Step-by-Step Methodology:
-
Preparation: Prepare a 1 mg/mL stock solution of your 6-methoxy quinoline in Acetonitrile/Water (50:50).
-
Oxidative Stress (The Critical Test):
-
Add 100 µL of 3% Hydrogen Peroxide (H₂O₂) to 900 µL of stock.
-
Incubate at Room Temp for 4 hours.
-
Control: Prepare a sample with water instead of H₂O₂.
-
Expected Result: Appearance of +16 Da peak (N-oxide).
-
-
Acid/Base Hydrolysis:
-
Acid: Add 100 µL of 1M HCl to 900 µL stock. Heat at 60°C for 2 hours.
-
Base: Add 100 µL of 1M NaOH to 900 µL stock. Heat at 60°C for 2 hours.
-
Note: 6-methoxy quinolines are generally stable to acid but may degrade rapidly in base due to electron richness.
-
-
Photostability:
-
Expose a clear glass vial of stock solution to direct sunlight or a UV cabinet (365 nm) for 24 hours.
-
Control: Wrap a second vial completely in aluminum foil and place next to the test vial.
-
-
Analysis: Inject all samples onto HPLC. Ensure your method separates the parent peak from the new degradation peaks.
Troubleshooting Logic Tree
Use this decision matrix to resolve stability issues during active experiments.
Figure 2: Decision matrix for identifying the root cause of instability based on visual and chromatographic evidence.
References
-
BenchChem Technical Support. (2025).[2][5][6][7][8] Avoiding degradation of 6,7-Dimethoxy-4-phenoxy-quinoline during storage. Retrieved from 6
-
National Institutes of Health (NIH). (2019). Foundational Research on 8-Aminoquinoline Antimalarials: A Technical Guide. Retrieved from 7
-
MDPI. (2021). Simplified and Rapid Determination of Primaquine and 5,6-Orthoquinone Primaquine by UHPLC-MS/MS. Retrieved from 9[5]
-
ResearchGate. (2025). Understanding and evaluation of different degradation pathways and stability of drug product. Retrieved from 10[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajpsonline.com [ajpsonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Sterically Hindered 2-Piperazinyl Quinolines
Topic: Overcoming Steric Hindrance in 2-Piperazinyl Quinoline Synthesis Content Type: Technical Support Center Guide
Executive Summary & Core Challenge
Synthesizing 2-piperazinyl quinolines is a critical step in medicinal chemistry, particularly for antimalarial, antipsychotic, and MDR-reversal agents. The core challenge lies in the electronic and steric deactivation of the quinoline C2 position.
While the nitrogen atom in the quinoline ring activates the C2 position for Nucleophilic Aromatic Substitution (
Decision Matrix: Selecting the Right Methodology
Before starting, assess your substrate's steric profile to choose the most effective route.
Module 1: The Approach (Nucleophilic Aromatic Substitution)
This is the preferred "green" route but fails when steric hindrance prevents the formation of the Meisenheimer complex.
Standard Protocol (Microwave-Assisted)
Best for: C3-unsubstituted or C3-EWG quinolines.
Reagents:
-
2-Chloroquinoline derivative (1.0 equiv)
-
Piperazine (anhydrous) (3.0 - 5.0 equiv)
-
Solvent: Neat (preferred) or Ethanol/Water (1:1)
Step-by-Step Workflow:
-
Preparation: Mix the 2-chloroquinoline and excess piperazine in a microwave-safe vial. If the mixture is solid, add minimal Ethanol to create a slurry.
-
Irradiation: Heat to 140°C - 160°C for 10–20 minutes.
-
Note: Conventional heating may require reflux in DMF/DMSO for 12–24 hours.
-
-
Monitoring: Check by TLC (System: 10% MeOH in DCM + 1%
). Look for the disappearance of the non-polar starting material ( ) and appearance of the polar product ( ). -
Workup: (See Section 5).
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| No Reaction / <10% Conversion | Steric shielding of C2 or lack of electronic activation. | Switch to Route C (Buchwald-Hartwig) . |
| Formation of Dimer | Piperazine reacting at both nitrogens (bridging two quinolines). | Increase Piperazine equivalents to 5.0 - 10.0 equiv . The statistical excess favors mono-arylation. |
| Black Tar / Decomposition | Thermal degradation of sensitive C3 groups (e.g., aldehydes). | Lower Temp to 100°C and extend time. Switch solvent to Isopropanol (gentler reflux). |
Module 2: Buchwald-Hartwig Amination (The "Heavy Artillery")
When
Optimized Protocol for Sterically Hindered Quinolines
Mechanistic Insight: Standard ligands (PPh3, dppf) often fail here because the bulky quinoline substrate hinders oxidative addition or reductive elimination. We utilize Buchwald Dialkylbiaryl Phosphine Ligands (e.g., BrettPhos, RuPhos) which are designed to form a "pocket" that facilitates coupling of hindered amines.
Reagents:
-
Catalyst:
(2-5 mol%) or Pd(OAc)2 -
Ligand: BrettPhos or RuPhos (4-10 mol%)
-
Why? These bulky, electron-rich ligands prevent catalyst deactivation and accelerate the reductive elimination step.
-
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry glassware and purge with Argon/Nitrogen. Oxygen kills the active Pd(0) species.
-
Pre-complexation: Stir Pd source and Ligand in solvent for 5 mins at RT to form the active catalyst
. -
Addition: Add 2-chloroquinoline, Piperazine (1.2 equiv), and Base.
-
Heating: Heat to 100°C (oil bath) for 4–12 hours.
-
Quench: Filter through a Celite pad to remove Palladium black.
Troubleshooting Guide: Pd-Catalysis
| Symptom | Probable Cause | Corrective Action |
| Catalyst "Death" (Black precip. immediately) | Inadequate degassing or poor ligand-to-metal ratio. | Ensure rigorous Argon purge. Increase Ligand:Pd ratio to 2:1 . |
| Protodehalogenation (Reduction of Cl to H) | Switch base to | |
| Low Yield with Bulky Amines | Steric clash prevents amine coordination. | Switch to tBuBrettPhos (specifically designed for extremely hindered aminations). |
Module 3: Workup & Purification (The "Piperazine Problem")
A common failure point is the inability to separate the basic product from the excess basic piperazine.
Purification Strategy: Solubility Differential
Logic: Piperazine is highly water-soluble and forms a hexahydrate.[1] The 2-piperazinyl quinoline is lipophilic.
Protocol:
-
Aqueous Wash: Dilute reaction mixture with Ethyl Acetate (EtOAc) .
-
The "Brine" Trick: Wash the organic layer 5x with Water (not brine initially). Piperazine partitions into the water; the product stays in EtOAc.
-
Validation: Check the aqueous wash by TLC (stain with Ninhydrin).[2] Continue washing until the aqueous layer shows no purple spot.
-
-
Final Wash: Wash once with Brine to dry the organic layer, then dry over
. -
Recrystallization (Optional): If solid, recrystallize from Acetonitrile or Ethanol . Piperazine stays in the mother liquor.
Frequently Asked Questions (FAQs)
Q: Can I use N-Boc-piperazine to prevent dimer formation? A: Yes, this is highly recommended for Buchwald couplings. It eliminates the risk of bridging two quinoline rings. You will need a deprotection step (TFA/DCM) afterwards, but the overall yield is often higher due to cleaner profiles.
Q: My product streaks on the column. How do I fix this? A: The basic piperazine nitrogen interacts with the acidic silica silanols.
-
Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in Hexanes before loading the column. Use DCM:MeOH:NH4OH (90:9:1) as your eluent.
Q: Why is my SNAr reaction working for 4-chloroquinoline but not 2-chloroquinoline? A: The 4-position is generally more reactive towards nucleophiles due to better resonance stabilization of the intermediate Meisenheimer complex (para-like vs ortho-like relationship to Nitrogen). For the 2-position, you must use higher temperatures or switch to Pd-catalysis if the reaction is sluggish.
Visualizing the Mechanism
Understanding the failure mode of SNAr helps in choosing the Pd-cycle.
References
-
Microwave-Assisted SNAr: Microwave assisted synthesis of 2-chloro-quinoline-3-carboxaldehydes. ResearchGate.
-
Buchwald-Hartwig Amination: Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines. ResearchGate.
-
Pd-Catalysis for Hindered Amines: Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand. Organic Chemistry Portal.
-
Piperazine Purification: Simplified Procedure for General Synthesis of Monosubstituted Piperazines. NCBI (PMC).
-
General Quinoline Synthesis: Recent Advances in the Synthesis of Quinolines. MDPI.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the LC-MS Fragmentation of Piperazinyl Quinolines
Introduction
The piperazinyl quinoline scaffold is a cornerstone in modern medicinal chemistry, serving as the structural foundation for a multitude of therapeutic agents targeting a wide array of diseases, including cancer and central nervous system disorders.[1][2] The fusion of the rigid, aromatic quinoline system with the versatile piperazine linker allows for fine-tuning of pharmacological properties, making it a "privileged structure" in drug discovery. Consequently, the ability to accurately characterize these molecules, their metabolites, and their impurities is paramount.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the definitive analytical technique for this purpose. It provides unparalleled sensitivity and specificity for identifying and quantifying these compounds in complex biological and chemical matrices. Understanding the fragmentation patterns of piperazinyl quinolines under collision-induced dissociation (CID) is not merely an academic exercise; it is the key to unlocking their structural identity.
This guide provides an in-depth analysis of the characteristic fragmentation pathways of piperazinyl quinolines. We will move from the foundational principles of fragmentation to a comparative analysis of how substituent changes affect fragmentation outcomes, supported by detailed experimental protocols.
The Principles of Fragmentation in ESI-MS/MS
In a typical LC-MS/MS experiment, molecules are first separated by liquid chromatography and then introduced into the mass spectrometer. Using electrospray ionization (ESI) in positive ion mode, the basic nitrogen atoms within the piperazinyl quinoline structure readily accept a proton, forming a protonated molecule, denoted as [M+H]⁺.[3]
This [M+H]⁺ ion, often called the precursor ion, is then isolated and directed into a collision cell. Inside, it is accelerated and collided with an inert gas (like argon or nitrogen), a process known as collision-induced dissociation (CID). The imparted energy causes the precursor ion to break apart into smaller, charged product ions and neutral molecules. The mass spectrometer then analyzes these product ions, generating a tandem mass spectrum (MS/MS) that serves as a structural fingerprint of the molecule.
The fragmentation is not random. It follows predictable chemical principles, primarily driven by the stability of the resulting ions and neutral losses. Protonated molecules are even-electron ions, which preferentially fragment by losing stable, neutral (even-electron) molecules like water (H₂O) or ammonia (NH₃), or through rearrangements and charge-driven cleavages. The most common and diagnostic fragmentations for the piperazinyl quinoline class involve cleavages within the piperazine ring and at the bonds connecting it to the quinoline core and other substituents.
Core Fragmentation Pathways of the Piperazinyl Quinoline Scaffold
The fragmentation of a piperazinyl quinoline is best understood by considering the distinct chemical properties of its two core components: the stable quinoline ring and the more labile piperazine ring.
The Quinoline Moiety
The quinoline ring system itself is highly stable. While under harsh ionization conditions like electron ionization (EI) it can fragment through the characteristic loss of hydrogen cyanide (HCN)[4], in the softer ESI-MS/MS environment, the ring typically remains intact. Fragmentation is therefore dominated by the piperazine portion of the molecule and the bonds connecting it to the quinoline core. The quinoline-containing fragment is often observed as a stable, charge-retaining species.
The Piperazine Moiety: The Epicenter of Fragmentation
The piperazine ring is the most common site of fragmentation. The presence of two nitrogen atoms makes it susceptible to several bond cleavages.
-
Piperazine Ring Opening: The most diagnostic fragmentation pathway for many piperazine-containing compounds is the cleavage of C-N and C-C bonds within the ring itself.[5][6] This often leads to a series of smaller, characteristic fragment ions, such as those at m/z 56 or 70, which are indicative of the piperazine core.
-
Cleavage of the N-Aryl Bond: The bond connecting the piperazine nitrogen to the quinoline ring can cleave, resulting in the separation of the two ring systems. Depending on where the charge is retained, this can produce an ion corresponding to the protonated piperazine substituent or the protonated quinoline moiety.
-
Alpha-Cleavage: This is a classic fragmentation mechanism for amines.[7] It involves the cleavage of a carbon-carbon bond adjacent to a nitrogen atom. This is particularly relevant for substituents attached to the second piperazine nitrogen.[8]
A Generalized Fragmentation Scheme
Let's consider a generic 4-(4-substituted-piperazin-1-yl)quinoline. Upon protonation, the charge can reside on any of the basic nitrogen atoms. The subsequent fragmentation in the collision cell can proceed via several competing pathways, as illustrated below.
Caption: Competing fragmentation pathways for a generic piperazinyl quinoline.
Comparative Guide: The Influence of Substituents on Fragmentation
The true diagnostic power of MS/MS lies in how fragmentation patterns change with molecular structure. Here, we compare how different substituents on the piperazine ring alter the resulting mass spectrum.
Let's consider three hypothetical alternatives based on a 4-(piperazin-1-yl)quinoline core (MW: 213.28).
| Compound Structure | Name | Precursor Ion [M+H]⁺ (m/z) | Major Diagnostic Fragment Ions (m/z) | Dominant Fragmentation Pathway & Rationale |
| Cmpd 1: 4-(4-Phenylpiperazin-1-yl)quinoline | 290.16 | 143, 161, 119, 70, 56 | Piperazine Ring Cleavage & N-Aryl Cleavage. The phenyl group is stable. Fragmentation is dominated by the cleavage of the piperazine ring itself and the bond connecting it to the quinoline, leading to the quinoline-containing fragment (m/z 143) and phenylpiperazine fragments.[5] | |
| Cmpd 2: 4-(4-Benzylpiperazin-1-yl)quinoline | 304.18 | 91 , 143, 213 | α-Cleavage. The bond between the piperazine nitrogen and the benzylic carbon is extremely labile. Cleavage readily forms the highly stable tropylium ion at m/z 91, which is often the base peak.[5] This fragmentation is so favorable it often suppresses other pathways. | |
| Cmpd 3: 4-(4-Benzoylpiperazin-1-yl)quinoline | 318.16 | 105 , 143, 213 | Amide Bond Cleavage. The amide bond is a prime site for cleavage. This leads to the formation of a stable benzoyl cation at m/z 105.[9] The charge can also be retained on the piperazinyl quinoline fragment (m/z 213). |
As the data clearly shows, the substituent on the distal piperazine nitrogen dictates the primary fragmentation pathway. Analyzing these unique, dominant fragments allows for unambiguous differentiation between closely related analogs.
A Self-Validating Experimental Protocol for LC-MS/MS Analysis
This protocol provides a robust starting point for the analysis of novel piperazinyl quinolines. The inclusion of a blank and a system suitability check ensures the trustworthiness of the generated data.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the piperazinyl quinoline analog in a suitable organic solvent like methanol or acetonitrile.
-
Working Solution: Serially dilute the stock solution to a working concentration of 1 µg/mL using a solution that mimics the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[9]
-
Injection Blank: Prepare a vial containing only the working solution solvent.
LC-MS/MS System and Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[9]
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.[9]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]
-
Gradient:
-
0.0 - 1.0 min: 5% B
-
1.0 - 8.0 min: 5% to 95% B (Linear Ramp)
-
8.0 - 10.0 min: Hold at 95% B
-
10.1 - 12.0 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole or Q-TOF Mass Spectrometer
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)[10]
-
Key MS Parameters:
-
Collision Energy: This must be optimized for each compound. Start with a collision energy ramp (e.g., 15-40 eV) to find the optimal value that produces a rich spectrum of fragment ions.
Data Acquisition Workflow
The following workflow ensures data quality and provides a logical sequence for analysis.
Caption: A self-validating workflow for acquiring fragmentation data.
Conclusion
The fragmentation of piperazinyl quinolines under LC-MS/MS conditions is a predictable process governed by the fundamental principles of gas-phase ion chemistry. While the quinoline core remains largely intact, the molecule's fragmentation fingerprint is primarily defined by the cleavages within the piperazine ring and, most importantly, by the nature of the substituent on the distal piperazine nitrogen. By understanding these characteristic pathways—be it ring opening, amide bond cleavage, or alpha-cleavage to form a tropylium ion—researchers can confidently elucidate the structures of novel compounds, distinguish between isomers, and track metabolites. The comparative data and robust experimental protocol provided in this guide serve as a valuable resource for any scientist working with this vital class of molecules.
References
-
ZHU Na, YU Chen, HUA Zhen-dong, et al. Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 2021, 42(1): 1-7. [Link]
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Fallacara, A. L., et al. Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. ChemistryOpen, 2021. [Link]
-
ResearchGate. Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. ResearchGate. [Link]
-
ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]
-
ProQuest. Distinguishing Piperazine and 12 Analogues Using Raman Microspectroscopy and Chemometrics. ProQuest. [Link]
-
Sari, Y., et al. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Heliyon, 2023. [Link]
-
ResearchGate. Biologically active and naturally occurring quinoline compounds. ResearchGate. [Link]
-
Jannuzzi, A. T., et al. Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. Pharmaceuticals, 2024. [Link]
-
Vidal, J. L. M., et al. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 2015. [Link]
-
Wang, J., et al. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2022. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial a. Royal Society of Chemistry. [Link]
-
Tang, Q., Chen, F., & Xin, X. Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 2011. [Link]
-
Lee, J. Y., et al. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics, 2017. [Link]
-
de Medeiros, L. S., et al. LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae). Química Nova, 2021. [Link]
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ResearchGate. Mass spectra analysis of quinoline alkaloids detected in Sauuda. ResearchGate. [Link]
-
ResearchGate. Occurrence of elevated masses in LC/ESI-MS fragmentation?. ResearchGate. [Link]
-
Goscianska, J., & Czelepak, E. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 2022. [Link]
-
Veverková, E., et al. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 1999. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts, 2023. [Link]
-
University of Sheffield. Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Sheffield E-Theses. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
Chemistry LibreTexts. 6.11: Fragmentation Pathways. Chemistry LibreTexts, 2022. [Link]
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Caccia, S. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Xenobiotica, 2007. [Link]
-
Zhu, Y., et al. Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 2008. [Link].pdf)
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Infrared (IR) spectroscopy peaks for 6-Methoxy-2-piperazin-1-yl-quinoline
An Expert's Comparative Guide to the Infrared (IR) Spectroscopy of 6-Methoxy-2-piperazin-1-yl-quinoline
Authored by: [Your Name], Senior Application Scientist
In the landscape of pharmaceutical development and materials science, the precise characterization of novel chemical entities is paramount. For researchers engaged with quinoline derivatives, a class of compounds renowned for their diverse pharmacological activities, understanding their structural nuances is a critical step. This guide provides an in-depth analysis of the infrared (IR) spectroscopic profile of 6-Methoxy-2-piperazin-1-yl-quinoline, a molecule of significant interest. By dissecting its vibrational signatures, we offer a comparative framework against its core structural components—quinoline, anisole (as a proxy for the methoxy-aromatic moiety), and piperazine. This document serves as a practical reference for scientists to predict, interpret, and validate the IR spectrum of this and structurally related compounds.
The Structural Rationale: A Vibrational Perspective
Infrared spectroscopy probes the vibrational transitions within a molecule. The absorption of IR radiation at specific frequencies corresponds to the stretching, bending, and other vibrational modes of its chemical bonds. The unique arrangement of functional groups in 6-Methoxy-2-piperazin-1-yl-quinoline gives rise to a characteristic "fingerprint" in its IR spectrum. By understanding the contributions of each component, we can deconstruct this complex spectrum.
The molecule can be conceptually segmented into three key functional domains:
-
The Quinoline Core: A bicyclic aromatic system containing a nitrogen atom. Its IR spectrum is characterized by aromatic C-H and C=C stretching vibrations.[1][2]
-
The Methoxy Group: An ether linkage on the quinoline ring. This group introduces characteristic C-O stretching vibrations.[3]
-
The Piperazine Moiety: A saturated heterocyclic amine. This component contributes N-H and aliphatic C-H and C-N stretching and bending modes.[4][5]
The electronic interplay between these groups, such as resonance and inductive effects, can lead to shifts in the expected absorption frequencies, providing deeper structural insights.
Predicted Infrared Absorption Profile of 6-Methoxy-2-piperazin-1-yl-quinoline
The following table summarizes the anticipated IR absorption peaks for 6-Methoxy-2-piperazin-1-yl-quinoline. These predictions are derived from established correlation tables and the experimental spectra of its constituent parts.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3300-3500 | Medium | N-H Stretch | Secondary amine (Piperazine) |
| ~3000-3100 | Medium | Aromatic C-H Stretch | Quinoline Ring |
| ~2850-2960 | Strong | Aliphatic C-H Stretch | Piperazine Ring |
| ~1600-1475 | Variable, Multiple Peaks | C=C Aromatic Ring Stretch | Quinoline Ring |
| ~1500-1650 | Medium to Strong | C=N Stretch | Quinoline Ring |
| ~1250 | Strong | Asymmetric C-O-C Stretch | Methoxy Group |
| ~1040 | Medium | Symmetric C-O-C Stretch | Methoxy Group |
| ~1250-1000 | Medium to Strong | C-N Stretch | Piperazine and Quinoline linkage |
| ~900-690 | Strong | Aromatic C-H Out-of-plane Bend | Quinoline Ring |
A Comparative Spectral Analysis
To truly appreciate the unique spectral features of 6-Methoxy-2-piperazin-1-yl-quinoline, a comparison with its foundational building blocks is instructive.
-
Versus Quinoline: The spectrum of our target molecule will exhibit additional strong bands corresponding to the aliphatic C-H stretches of the piperazine ring (~2850-2960 cm⁻¹) and the prominent C-O stretches from the methoxy group (~1250 and ~1040 cm⁻¹).[1][6][7] Furthermore, the N-H stretch of the piperazine will introduce a band in the 3300-3500 cm⁻¹ region, which is absent in pure quinoline.[4]
-
Versus Anisole (Methoxybenzene): While both share the characteristic aromatic C-O stretching vibrations, 6-Methoxy-2-piperazin-1-yl-quinoline's spectrum will be significantly more complex.[8][9][10] The quinoline core will introduce a series of aromatic C=C stretching bands and the piperazine moiety will add the aforementioned aliphatic C-H and N-H stretching absorptions.
-
Versus Piperazine: The most striking difference will be the appearance of aromatic signals in the spectrum of 6-Methoxy-2-piperazin-1-yl-quinoline. These include the aromatic C-H stretches above 3000 cm⁻¹ and the C=C ring stretching bands in the 1475-1600 cm⁻¹ region.[1][11] The C=N stretch of the quinoline ring will also be a distinguishing feature.[2]
Visualizing the Key Functional Groups
The following diagram illustrates the molecular structure of 6-Methoxy-2-piperazin-1-yl-quinoline, highlighting the key functional groups responsible for its characteristic IR absorption peaks.
Caption: Molecular structure of 6-Methoxy-2-piperazin-1-yl-quinoline with key functional groups highlighted.
Experimental Protocol for Infrared Spectrum Acquisition
To empirically validate the predicted spectral features, the following protocol for Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is recommended. This technique is ideal for solid samples, requiring minimal preparation.
Instrumentation:
-
FTIR Spectrometer equipped with a single-reflection ATR accessory (e.g., diamond or germanium crystal).
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a solvent-moistened, lint-free cloth (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).
-
-
Sample Preparation and Loading:
-
Place a small amount of the solid 6-Methoxy-2-piperazin-1-yl-quinoline sample onto the center of the ATR crystal.
-
Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum over the desired range, typically 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.
-
Compare the experimental spectrum with the predicted peaks and the spectra of the reference compounds.
-
Conclusion
The infrared spectrum of 6-Methoxy-2-piperazin-1-yl-quinoline is a rich tapestry of vibrational information, reflecting its composite molecular architecture. By systematically comparing its expected spectral features with those of its constituent parts—quinoline, a methoxy-aromatic system, and piperazine—researchers can confidently identify and characterize this compound. The provided predictive guide, coupled with the outlined experimental protocol, offers a robust framework for the structural elucidation of this and other complex quinoline derivatives, thereby supporting advancements in drug discovery and materials science.
References
-
IR Spectrum Of Anisole - Bartleby.com. [Link]
-
IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications - Maricopa Open Digital Press. [Link]
-
Characteristic IR Absorptions | OpenOChem Learn. [Link]
-
Typical IR Absorption Frequencies For Common Functional Groups. [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]
-
The IR spectrum for anisole contains two C―O stretching bands in ... - Pearson. [Link]
-
FT-IR spectra of control and treated anisole. | Download Scientific Diagram - ResearchGate. [Link]
-
Anisole. [Link]
-
Infrared Region - Molecular Structure And Absorption Spectra - MCAT Content - Jack Westin. [Link]
-
The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )... - ResearchGate. [Link]
-
Infrared Spectra of 1-Quinolinium (C9H7NH+) Cation and Quinolinyl Radicals (C9H7NH and 3-, 4-, 7-, and 8-HC9H7N) Isolated in Solid para-Hydrogen | The Journal of Physical Chemistry A - ACS Publications. [Link]
-
Piperazine | C4H10N2 | CID 4837 - PubChem - NIH. [Link]
-
1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies - SciSpace. [Link]
-
FT-IR spectrum of SBA/Pip and neat piperazine - ResearchGate. [Link]
-
Piperazine, 1,2,4-trimethyl- - the NIST WebBook. [Link]
-
Interpreting Infrared Spectra - Specac Ltd. [Link]
-
Table of Characteristic IR Absorptions. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Methoxy-2-piperazin-1-yl-quinoline
This document provides essential procedural guidance for the proper disposal of 6-Methoxy-2-piperazin-1-yl-quinoline, a quinoline derivative. The information herein is synthesized from established safety protocols for structurally similar hazardous compounds and is intended for use by researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a thorough risk assessment is imperative before handling and disposal. This guide is designed to supplement, not replace, institutional and regulatory protocols. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.
Hazard Identification and Risk Assessment
6-Methoxy-2-piperazin-1-yl-quinoline incorporates both the quinoline and piperazine moieties, indicating a need to consider the hazards associated with both parent compounds. Quinoline and its derivatives are often classified as toxic, with potential for carcinogenicity and mutagenicity.[1][2] They are also recognized as being harmful to aquatic life with long-lasting effects.[2][3] Piperazine and its derivatives can be corrosive, causing severe skin and eye damage, and may lead to allergic skin reactions.[4][5][6]
Assumed Hazard Profile for 6-Methoxy-2-piperazin-1-yl-quinoline:
| Hazard Classification | Associated Risks | Source Compounds |
| Acute Toxicity (Oral) | Toxic or harmful if swallowed.[1][7] | Quinoline |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[1][2] | Quinoline |
| Skin Corrosion/Irritation | Causes skin irritation and potentially severe burns.[1][2][6] | Quinoline, Piperazine |
| Serious Eye Damage/Irritation | Causes serious eye damage or irritation.[1][2][3][8] | Quinoline, Piperazine |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[1][2] | Quinoline |
| Carcinogenicity | May cause cancer.[1][2] | Quinoline |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[2][3][9] | Quinoline |
Personal Protective Equipment (PPE) and Handling
Prior to handling 6-Methoxy-2-piperazin-1-yl-quinoline for any purpose, including disposal, the following PPE is mandatory. All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., butyl rubber, Viton) are required.[3] Contaminated gloves should be changed immediately.
-
Respiratory Protection: If there is a risk of generating dust or aerosols and a fume hood is not available, a NIOSH-approved respirator with appropriate particulate filters must be used.[1]
Spill Management Protocol
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and restrict access.[9]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the substance.[9] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbed material and any contaminated solids into a clearly labeled, sealable hazardous waste container.[9]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Prohibition of Sewer Disposal: Under no circumstances should spills or cleanup materials be washed into the sewer system.[2][9]
Disposal Workflow for 6-Methoxy-2-piperazin-1-yl-quinoline
The proper disposal of 6-Methoxy-2-piperazin-1-yl-quinoline is a critical step in the laboratory workflow to ensure safety and environmental protection. The following diagram outlines the decision-making process and procedural steps for its disposal.
Caption: A flowchart illustrating the procedural steps for the safe disposal of 6-Methoxy-2-piperazin-1-yl-quinoline.
Step-by-Step Disposal Procedures
-
Waste Identification and Segregation:
-
All materials contaminated with 6-Methoxy-2-piperazin-1-yl-quinoline, including unused product, reaction byproducts, contaminated PPE, and spill cleanup materials, must be classified as hazardous waste.[1]
-
This waste stream must be segregated from other laboratory waste, such as non-hazardous materials, sharps, and biological waste.
-
-
Containerization:
-
Use only approved hazardous waste containers that are chemically resistant and can be securely sealed.
-
Ensure that the container is appropriate for the type of waste (e.g., solid or liquid).
-
Do not overfill containers; allow for adequate headspace.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The full chemical name, "6-Methoxy-2-piperazin-1-yl-quinoline," must be written on the label. Avoid using abbreviations or chemical formulas.
-
Include the date of waste accumulation.
-
-
Storage:
-
Store sealed waste containers in a designated, well-ventilated, and secure area.
-
This storage area should be away from incompatible materials, particularly strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[8]
-
Maintain a log of all hazardous waste generated.
-
-
Final Disposal:
-
The ultimate disposal of 6-Methoxy-2-piperazin-1-yl-quinoline should be conducted by a licensed hazardous waste disposal company.
-
The recommended method of disposal for quinoline and similar nitrogen-containing heterocyclic compounds is incineration at a permitted facility.[10] This ensures the complete destruction of the compound.
-
Contact your institution's EHS department to arrange for the collection and disposal of the waste. Do not attempt to dispose of this chemical through municipal waste channels.[3]
-
Regulatory Compliance
Disposal of hazardous waste is regulated by federal, state, and local agencies, such as the U.S. Environmental Protection Agency (EPA).[4][9] It is the responsibility of the waste generator to ensure that all disposal activities are in full compliance with these regulations.[5][8] Failure to do so can result in significant penalties.
Conclusion
The proper disposal of 6-Methoxy-2-piperazin-1-yl-quinoline is a matter of utmost importance for laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide and consulting with institutional EHS professionals, researchers can ensure that this compound is managed responsibly from acquisition to disposal. A proactive approach to waste management is a cornerstone of a robust safety culture in any scientific setting.
References
-
Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. [Link]
-
Safety Data Sheet: quinoline. (2019, April 11). Chemos GmbH&Co.KG. [Link]
-
Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]
-
Quinoline - SAFETY DATA SHEET. (2025, May 13). Penta chemicals. [Link]
-
Piperazine - HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [Link]
-
Material Safety Data Sheet - Piperazine, anhydrous, 99%. (2005, October 3). Cole-Parmer. [Link]
-
Quinoline MSDS. (2010, June 10). Finar Limited. [Link]
-
Piperazine. (2023, April 3). European Directorate for the Quality of Medicines & HealthCare. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemos.de [chemos.de]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. nj.gov [nj.gov]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. actylislab.com [actylislab.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. nj.gov [nj.gov]
- 10. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
